molecular formula C6H6BrNO3 B044778 Ethyl 2-bromooxazole-4-carboxylate CAS No. 460081-20-3

Ethyl 2-bromooxazole-4-carboxylate

Cat. No.: B044778
CAS No.: 460081-20-3
M. Wt: 220.02 g/mol
InChI Key: SGIBUKNPAQMWAP-UHFFFAOYSA-N
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Description

Ethyl 2-bromooxazole-4-carboxylate is a high-value, multifunctional heterocyclic building block specifically designed for advanced synthetic and medicinal chemistry applications. This compound features two highly versatile reactive sites: the bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), enabling the facile introduction of diverse aryl, heteroaryl, and alkynyl substituents. Simultaneously, the ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or serve as a directing group for further functionalization, including transesterification or amide coupling to create sophisticated molecular architectures.

Properties

IUPAC Name

ethyl 2-bromo-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBUKNPAQMWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650052
Record name Ethyl 2-bromo-1,3-oxazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460081-20-3
Record name Ethyl 2-bromo-1,3-oxazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromo-1,3-oxazole-4-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromooxazole-4-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring an oxazole ring substituted with a bromine atom and an ethyl carboxylate group, makes it a versatile building block for the synthesis of more complex molecules.[1][2] The presence of the reactive bromine atom at the 2-position and the ester functionality allows for a variety of chemical modifications, positioning it as a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] This guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and discusses its potential reactivity and biological significance based on related structures.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₆BrNO₃[1][3]
Molecular Weight 220.02 g/mol [3][4]
CAS Number 460081-20-3[3]
Appearance White crystalline solid[1]
Boiling Point 272.2 °C at 760 mmHg[5]
Density 1.617 g/cm³[5]
Flash Point 118.4 °C[5]

Spectroscopic Data

Experimental Protocols

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not publicly available. However, a common synthetic route to similar 2-brominated carboxylated heterocycles involves the diazotization of a corresponding 2-amino precursor. For example, the synthesis of the analogous compound, Ethyl 2-bromothiazole-4-carboxylate, proceeds via the following two-step process:

  • Synthesis of Ethyl 2-aminothiazole-4-carboxylate: This intermediate is typically prepared by the Hantzsch thiazole synthesis, reacting an α-haloketone or its equivalent with a thioamide.

  • Diazotization and Bromination: The 2-amino group is then converted to a diazonium salt, which is subsequently displaced by a bromide ion.

A potential synthetic workflow for this compound, adapted from the synthesis of its thiazole analog, is proposed below.

G cluster_step1 Step 1: Oxazole Ring Formation cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Bromination A Ethyl 2-aminooxazole-4-carboxylate (Precursor) B Intermediate Diazonium Salt A->B Reaction with NaNO₂ and HBr E This compound (Final Product) B->E Displacement with Bromide C Sodium Nitrite (NaNO₂) D Hydrobromic Acid (HBr)

Caption: Proposed synthetic workflow for this compound.

Reactivity and Stability

The reactivity of this compound is largely dictated by the electrophilic nature of the carbon atom bonded to the bromine and the ester functionality. The bromine atom at the 2-position of the oxazole ring makes this site susceptible to nucleophilic substitution and cross-coupling reactions, such as Suzuki-Miyaura coupling. This reactivity allows for the introduction of various substituents at this position, making it a key intermediate for generating a library of derivatives for structure-activity relationship (SAR) studies.

The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other functional groups, such as amides or alcohols, through standard organic transformations.

Information regarding the specific stability of this compound under various conditions (e.g., temperature, pH, light) is not widely reported. As a bromo-substituted heterocyclic compound, it is advisable to store it in a cool, dark, and dry place to prevent potential degradation.

Biological Activity and Potential Applications

While there are no specific reports on the biological activity of this compound, the oxazole scaffold is a common feature in many biologically active compounds.[8] Derivatives of oxazole have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[8] The structurally similar thiazole analog, ethyl 2-bromothiazole-4-carboxylate, is used in the synthesis of Factor Xa inhibitors, which are anticoagulants.

Given the structural similarities and the established biological importance of the oxazole ring, it is plausible that this compound could serve as a precursor for the development of novel therapeutic agents. Further research is required to explore its specific biological targets and potential medicinal applications.

The logical relationship for its potential application in drug discovery is outlined below.

G A This compound B Chemical Modification (e.g., Suzuki Coupling, Amidation) A->B C Library of Oxazole Derivatives B->C D Biological Screening (e.g., Antimicrobial, Anti-inflammatory assays) C->D E Identification of Lead Compounds D->E F Drug Development E->F

Caption: Logical workflow for the application of this compound in drug discovery.

Conclusion

This compound is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data and specific biological activity studies are currently limited in the public domain, its chemical structure suggests a high degree of versatility for the synthesis of novel compounds. Further investigation into its reactivity, stability, and biological properties is warranted to fully realize its potential in the development of new pharmaceuticals and other valuable chemical entities. Researchers are encouraged to consult specialized chemical databases and scientific literature for more in-depth information.

References

In-Depth Technical Guide: Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 460081-20-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromooxazole-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its oxazole core, substituted with a reactive bromine atom and an ethyl ester group, makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of biologically active compounds. The presence of the bromine atom at the 2-position of the oxazole ring is a key feature, contributing to its reactivity and utility in various organic reactions. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, with its unique structure lending itself to the development of novel compounds with potential antimicrobial or anti-inflammatory properties.[1]

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 460081-20-3[1][2][3][4][5][6][7]
Molecular Formula C₆H₆BrNO₃[1]
Molecular Weight 220.02 g/mol [1][4]
Physical State Solid
Appearance White to off-white crystalline solid[1]
Melting Point 50-53 °C
Boiling Point 272.2 °C at 760 mmHg[5]
Density 1.617 g/cm³[5]
Flash Point 118.4 °C[5]
Vapor Pressure 0.00616 mmHg at 25°C[5]
Solubility Soluble in organic solvents[1]

Spectroscopic Data

While specific spectra are proprietary to suppliers, typical spectroscopic data for this compound would include:

  • ¹H NMR: Expected signals would correspond to the ethyl group (a quartet and a triplet) and the proton on the oxazole ring (a singlet).

  • ¹³C NMR: Signals would be present for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: Key absorption bands would be observed for the C=O stretching of the ester group and C-Br stretching.

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature. However, a common synthetic route to similar 2-bromo-heterocycles involves the diazotization of the corresponding 2-amino precursor followed by a Sandmeyer-type reaction with a bromide source.

A plausible synthetic pathway is outlined below:

G cluster_0 Plausible Synthetic Pathway Ethyl_2_aminooxazole_4_carboxylate Ethyl 2-aminooxazole-4-carboxylate Diazonium_salt In situ Diazonium Salt Ethyl_2_aminooxazole_4_carboxylate->Diazonium_salt NaNO₂, HBr Product This compound Diazonium_salt->Product CuBr

Caption: Plausible synthesis of this compound.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, the following is a general procedure for a Suzuki-Miyaura coupling reaction, a common application for this type of compound. This protocol is for a related compound, ethyl 5-bromooxazole-4-carboxylate, and can be adapted.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction flask, add this compound (1 equivalent), the desired aryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., Toluene) and a base (e.g., K₃PO₄, 2 equivalents). For a biphasic system, add degassed water.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for a specified time (e.g., 12 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryloxazole-4-carboxylate.

Applications in Drug Discovery and Development

This compound serves as a key starting material for the synthesis of a variety of biologically active molecules. The oxazole ring is a common scaffold in many natural products and synthetic compounds with diverse pharmacological activities.

Workflow in Drug Discovery:

G cluster_1 Drug Discovery Workflow Starting_Material Ethyl 2-bromooxazole- 4-carboxylate Chemical_Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Starting_Material->Chemical_Synthesis Compound_Library Library of Novel Oxazole Derivatives Chemical_Synthesis->Compound_Library Biological_Screening Biological Screening (e.g., Antimicrobial, Anti-inflammatory assays) Compound_Library->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

Caption: General workflow for drug discovery using the title compound.

Derivatives of similar heterocyclic structures have shown a range of biological activities, including:

  • Antimicrobial Activity: The oxazole nucleus is present in several antimicrobial agents.

  • Anti-inflammatory Activity: The structural motif can be found in compounds designed to target inflammatory pathways.

  • Enzyme Inhibition: The ability to introduce diverse substituents allows for the design of specific enzyme inhibitors.

Safety Information

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Summary:

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in creating libraries of compounds for drug discovery, particularly in the areas of infectious and inflammatory diseases, is well-recognized. While detailed synthetic protocols for this specific compound are not widely published, its reactivity, particularly in cross-coupling reactions, allows for the generation of a wide array of derivatives for further biological evaluation. Researchers and drug development professionals will find this compound to be a key intermediate in the exploration of new chemical entities with therapeutic potential.

References

An In-depth Technical Guide to Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-bromooxazole-4-carboxylate, a key heterocyclic building block in modern organic synthesis. The document details its molecular structure, physicochemical properties, and spectroscopic characteristics. Furthermore, it outlines plausible synthetic routes, key reactivity patterns, and established applications in the fields of medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed information on this versatile chemical intermediate.

Introduction

This compound is a substituted five-membered heterocyclic compound belonging to the oxazole family. The oxazole ring is a prominent scaffold found in numerous natural products and pharmacologically active molecules. The presence of a bromine atom at the 2-position and an ethyl ester at the 4-position makes this compound a highly versatile and reactive intermediate.[1] The bromine atom serves as an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, while the ester functionality allows for further derivatization, such as hydrolysis or amidation. These structural features enable its use as a foundational component in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and linked poly-oxazole structures.[1]

Molecular Structure and Identification

The fundamental identification and properties of this compound are summarized below.

Chemical Identifiers
IdentifierValue
CAS Number 460081-20-3[2]
Molecular Formula C₆H₆BrNO₃[2]
IUPAC Name ethyl 2-bromo-1,3-oxazole-4-carboxylate
Synonyms 2-Bromo-oxazole-4-carboxylic acid ethyl ester, 4-Oxazolecarboxylic acid, 2-bromo-, ethyl ester[1]
InChI InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3[1]
InChIKey SGIBUKNPAQMWAP-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)c1coc(Br)n1[1]
Physicochemical Properties
PropertyValue
Molecular Weight 220.02 g/mol [2]
Appearance White crystalline solid[1]
Boiling Point 272 °C (Predicted)[1]
Density 1.617 g/cm³ (Predicted)[1]
Flash Point 118 °C (Predicted)[1]
Storage Store in freezer, under -20°C, inert atmosphere[1]

Spectroscopic Characterization

While specific, experimentally verified spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

Spectroscopy Predicted Features
¹H NMR δ ~8.4-8.6 ppm (s, 1H, oxazole H-5), δ ~4.3-4.5 ppm (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃), δ ~1.3-1.5 ppm (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR δ ~160-162 ppm (Ester C=O), δ ~145-150 ppm (Oxazole C-4), δ ~138-142 ppm (Oxazole C-2), δ ~135-138 ppm (Oxazole C-5), δ ~61-63 ppm (-OCH₂CH₃), δ ~14-15 ppm (-OCH₂CH₃)
Mass Spec (MS) Molecular ion (M⁺) peak showing a characteristic M/M+2 isotopic pattern (approx. 1:1 ratio) for bromine at m/z 220 and 222.
Infrared (IR) Strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the conjugated ester.

Synthesis and Reactivity

Synthetic Pathways

The most plausible synthesis of this compound involves a Sandmeyer-type reaction starting from its corresponding 2-amino precursor, Ethyl 2-aminooxazole-4-carboxylate. This precursor can, in turn, be synthesized via the cyclization of an appropriate starting material. This multi-step process is a common strategy for introducing a halogen onto an electron-rich heterocyclic ring.

G A Starting Materials (e.g., Ethyl Glyoxalate & Cyanamide) B Ethyl 2-aminooxazole-4-carboxylate A->B Cyclization C Diazonium Salt Intermediate B->C 1. NaNO₂, HBr (aq) 2. 0-5 °C D This compound C->D CuBr G cluster_0 Reactivity Pathways A This compound B Suzuki Coupling Product (Aryl/Vinyl Oxazole) A->B R-B(OH)₂ Pd Catalyst, Base C 2-Bromooxazole-4-carboxylic Acid A->C LiOH, H₂O/THF (Hydrolysis) D 2-Bromooxazole-4-carboxamide C->D 1. SOCl₂ 2. R₂NH (Amidation)

References

An In-depth Technical Guide to Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromooxazole-4-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom at the 2-position and an ester functional group at the 4-position of the oxazole ring, allows for diverse chemical modifications. This versatility makes it an important intermediate in the synthesis of a wide range of more complex molecules, including those with significant biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and the biological potential of its derivatives.

Chemical Properties

This compound, with the confirmed IUPAC name ethyl 2-bromo-1,3-oxazole-4-carboxylate , is a white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 460081-20-3
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Melting Point 50-53 °C
Boiling Point 272.2 °C at 760 mmHg
SMILES CCOC(=O)c1coc(Br)n1[1]
InChI InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3

Synthesis

A generalized workflow for a potential synthetic route is depicted below:

Synthesis_Workflow Start Starting Materials (e.g., Ethyl Glyoxalate derivative) Intermediate1 α-Acylamino Ketone Intermediate Start->Intermediate1 Acylation & Halogenation Cyclization Cyclization & Dehydration (Robinson-Gabriel type) Intermediate1->Cyclization FinalProduct This compound Cyclization->FinalProduct

Caption: A potential synthetic workflow for this compound.

Chemical Reactivity and Key Experimental Protocols

The bromine atom at the 2-position of the oxazole ring is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromo-substituent allows for facile participation in several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions enable the introduction of a wide variety of substituents at the 2-position of the oxazole core.

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide like this compound with a boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base under an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Generalized Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.

  • Wash the mixture with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

The oxazole scaffold is a prominent feature in numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[2] Derivatives of oxazoles have demonstrated a wide range of therapeutic potential, including antimicrobial and anticancer activities.[2][3] this compound serves as a versatile starting material for the synthesis of libraries of novel oxazole derivatives for biological screening.[4]

Antimicrobial and Anticancer Potential of Oxazole Derivatives

Research into oxazole-containing compounds has revealed their potential as both antimicrobial and anticancer agents. The biological activity is often dependent on the nature and position of the substituents on the oxazole ring.

Biological ActivityTarget/Mechanism of Action (Examples for related compounds)Reference Compounds
Antimicrobial Inhibition of DNA gyrase, disruption of cell wall synthesis.Various substituted thiazole and oxadiazole derivatives.[3]
Anticancer Inhibition of tubulin polymerization, targeting of signaling pathways (e.g., STAT3), inhibition of kinases (e.g., EGFR, VEGFR-2).[2][5][6]Substituted methoxybenzoyl-aryl-thiazoles, quinoline-oxadiazole derivatives.[3][5]

While specific biological data for derivatives of this compound is limited, the established activities of related oxazole and thiazole compounds highlight the potential of this chemical scaffold in the development of new therapeutic agents. For instance, some oxazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is often overactive in cancer cells, by preventing the phosphorylation and dimerization of the STAT3 protein.[2]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P P-STAT3 STAT3->STAT3_P Dimer STAT3 Dimer STAT3_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor Oxazole Derivative (Potential Inhibitor) Inhibitor->JAK Inhibition Inhibitor->STAT3_P Inhibition of Dimerization

Caption: Potential inhibition of the STAT3 signaling pathway by oxazole derivatives.[2]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its ability to participate in a variety of cross-coupling reactions allows for the straightforward synthesis of a diverse range of substituted oxazoles. The established biological activities of many oxazole derivatives underscore the importance of this compound as a starting material in the design and synthesis of new drug candidates. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents.

References

An In-depth Technical Guide on the Physical Properties of Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the known physical properties of Ethyl 2-bromooxazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in the field of drug development and organic synthesis. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on the closely related analogue, Ethyl 2-bromothiazole-4-carboxylate, to provide comparative insights.

Physical and Chemical Properties

This compound is a halogenated oxazole derivative. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C6H6BrNO3[1]
Molecular Weight 220.02 g/mol [1]
Boiling Point 272.2 °C at 760 mmHg[2]
Density 1.617 g/cm³[2]
Flash Point 118.4 °C[2]
Vapor Pressure 0.00616 mmHg at 25°C[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly described in the available literature. However, standard methodologies for determining boiling and melting points are applicable.

2.1. Determination of Boiling Point (General Protocol)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The liquid is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, and the thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head.

    • The flask is heated gently.

    • The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point of the liquid at the recorded atmospheric pressure.

2.2. Determination of Melting Point (General Protocol)

The melting point of a solid is the temperature at which it changes state from solid to liquid. The melting point range can also indicate the purity of a compound.

  • Apparatus: A melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature sensor, and a capillary tube holder.

  • Procedure:

    • A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.

    • The capillary tube is placed in the melting point apparatus.

    • The sample is heated at a slow, controlled rate.

    • The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the end of melting) are recorded. This range is the melting point of the substance.

Synthesis Workflow

While a specific experimental protocol for the synthesis of this compound was not found, a well-documented synthesis for the analogous Ethyl 2-bromothiazole-4-carboxylate provides a likely reaction pathway. This process typically involves the formation of an intermediate, followed by a bromination step. A similar logical workflow can be proposed for the synthesis of the target oxazole compound.

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Bromination and Final Product Formation A Starting Materials (e.g., Ethyl 3-bromo-2-oxopropanoate and Urea) B Reaction (e.g., Cyclocondensation) A->B Reagents/Conditions C Intermediate (Ethyl 2-aminooxazole-4-carboxylate) B->C Product D Intermediate (from Step 1) E Bromination Reaction (e.g., Sandmeyer-type reaction) D->E Reagents (e.g., NaNO2, HBr) F Final Product (this compound) E->F Purification (e.g., Chromatography)

Caption: Proposed two-step synthesis workflow for this compound.

This guide provides a summary of the currently available data on the physical properties of this compound for the use of researchers and professionals in drug development. Further experimental work is required to determine the melting point and to detail specific protocols for this compound.

References

An In-depth Technical Guide to the Solubility and Synthetic Applications of Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-bromooxazole-4-carboxylate, a key building block in the synthesis of pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a qualitative assessment based on the general properties of structurally similar esters, alongside a detailed experimental protocol for determining its precise solubility in various organic solvents. Furthermore, this document explores the utility of this compound in the synthesis of kinase inhibitors and illustrates the relevant biological signaling pathways.

Section 1: Solubility Profile of this compound

This compound is an ester, and its solubility is governed by the physicochemical properties of its functional groups. The presence of the polar ester group allows for dipole-dipole interactions and hydrogen bonding with protic solvents, while the ethyl group and the oxazole ring contribute to its nonpolar character, enhancing solubility in organic solvents.

Qualitative Solubility Data

Based on the general solubility of ethyl esters, the expected solubility of this compound in common organic solvents is summarized in the table below. It is important to note that this is a predictive assessment, and experimental verification is recommended for precise quantitative values.

SolventPredicted Qualitative SolubilityRationale
Dimethyl Sulfoxide (DMSO)Highly SolublePolar aprotic solvent capable of strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)Highly SolublePolar aprotic solvent, similar to DMSO.
Dichloromethane (DCM)SolubleModerately polar solvent, effective for a wide range of organic compounds.
Ethyl Acetate (EtOAc)SolubleEster solvent with both polar and nonpolar characteristics. "Like dissolves like" principle applies.[1][2]
AcetoneSolublePolar aprotic solvent.
Methanol (MeOH)Moderately SolublePolar protic solvent. Solubility may be limited by the nonpolar regions of the molecule.
Ethanol (EtOH)Moderately SolublePolar protic solvent, similar to methanol.
HexanesSparingly Soluble to InsolubleNonpolar solvent. The polar ester group limits solubility.
WaterSparingly Soluble to InsolubleThe hydrophobic nature of the molecule outweighs the hydrogen bonding capacity of the ester group with water.[3][4]

Section 2: Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.[5][6][7][8][9]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DCM, Ethyl Acetate, Methanol, Hexanes)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation:

    • Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to solvent in vial B Seal vial A->B C Equilibrate on shaker (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22µm filter E->F G Dilute filtered sample F->G H Analyze by HPLC G->H J Calculate Solubility H->J I Prepare calibration curve I->J

Caption: Workflow for determining the solubility of this compound.

Section 3: Application in Drug Discovery and Relevant Signaling Pathways

This compound is a valuable scaffold in medicinal chemistry, frequently utilized in the synthesis of more complex molecules with potential therapeutic applications.[10][11][12] A significant area of its application is in the development of protein kinase inhibitors, which are crucial in cancer therapy.

Synthesis of Kinase Inhibitors

This compound serves as a key intermediate in the multi-step synthesis of various kinase inhibitors, including those targeting c-Met and VEGFR-2. The bromo- and ester- functionalities of the molecule allow for diverse chemical modifications and coupling reactions to build the final complex structures.

Logical Flow of Synthetic Application

G A This compound (Starting Material) B Chemical Modification (e.g., Suzuki Coupling, Amidation) A->B C Intermediate Compound B->C D Further Synthetic Steps C->D E Final Biologically Active Compound (e.g., Kinase Inhibitor) D->E

Caption: Synthetic pathway from starting material to a final biologically active compound.

Targeted Signaling Pathways

While this compound itself is not known to directly interact with signaling pathways, the kinase inhibitors synthesized from it target critical pathways involved in cancer progression. For instance, inhibitors of c-Met and VEGFR-2 affect pathways that regulate cell proliferation, survival, and angiogenesis.

  • c-Met Signaling Pathway: The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, promoting cell growth, survival, and motility. Inhibitors derived from the oxazole scaffold can block the ATP-binding site of c-Met, thereby inhibiting its kinase activity and downstream signaling.[13][14][15][16]

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF initiates signaling through pathways like PLCγ-PKC-MAPK, which leads to endothelial cell proliferation and migration. Dual inhibitors targeting both c-Met and VEGFR-2 can effectively block tumor angiogenesis and growth.[13][17]

Simplified c-Met and VEGFR-2 Signaling Pathways

G cluster_cmet c-Met Pathway cluster_vegfr VEGFR-2 Pathway HGF HGF cMet c-Met Receptor HGF->cMet RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Cell_Growth Cell Growth & Survival RAS_MAPK->Cell_Growth PI3K_AKT->Cell_Growth VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ-PKC-MAPK Pathway VEGFR2->PLCg Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor Kinase Inhibitor (Derived from Ethyl 2-bromooxazole-4-carboxylate) Inhibitor->cMet Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways by derived kinase inhibitors.

References

Stability and Storage of Ethyl 2-bromooxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-bromooxazole-4-carboxylate. The information is compiled from commercially available data and established scientific principles governing the stability of related chemical structures. This document is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.

Summary of Storage Conditions

To maintain the integrity and purity of this compound, specific storage conditions are recommended by various suppliers. These conditions are summarized in the table below and are critical for preventing degradation.

ParameterRecommended ConditionRationale
Temperature Long-term storage at -20°C.[1][2][3]Minimizes thermal degradation and slows down potential chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[1][4]Protects the compound from oxidation and moisture-induced degradation.
Container Tightly-closed and sealed container.[1][2]Prevents exposure to atmospheric moisture and contaminants.
Moisture Store in a dry, desiccated environment.[5]Prevents hydrolysis of the ethyl ester functionality.
Light Store in a dark place, protected from light.Although specific data is lacking, oxazole rings can be susceptible to photodegradation.
Incompatibilities Keep away from incompatible substances and sources of ignition.[1]Standard practice for chemical safety and to prevent unintended reactions.

Chemical Stability and Potential Degradation Pathways

While specific stability studies on this compound are not extensively available in published literature, an understanding of its chemical structure allows for the prediction of likely degradation pathways. The molecule contains an oxazole ring and an ethyl ester functional group, both of which are susceptible to certain degradation mechanisms.

Hydrolysis

The ethyl ester group is prone to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid (2-bromooxazole-4-carboxylic acid) and ethanol. This reaction can also be catalyzed by the presence of moisture, reinforcing the need for desiccated storage.[4][5]

Photodegradation

Oxazole rings can undergo degradation upon exposure to light, particularly UV radiation.[6] Studies on other oxazole-containing compounds have shown that photooxidation, often mediated by singlet oxygen, can lead to the cleavage of the oxazole ring.[3][7] This process can result in the formation of triamide or imide derivatives.[3]

Thermal Degradation

While the compound is generally stable at recommended storage temperatures, elevated temperatures can provide the necessary energy to initiate degradation.[1] The specific thermal degradation products are not documented, but would likely involve decomposition of the oxazole ring and cleavage of the ester group.

A logical workflow for investigating these potential degradation pathways is outlined in the diagram below.

G cluster_0 Potential Degradation Pathways for this compound Compound This compound Hydrolysis Hydrolysis (Acid, Base, Moisture) Compound->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Oxidation Oxidation (Atmospheric O2, Peroxides) Compound->Oxidation Degradant1 2-bromooxazole-4-carboxylic acid + Ethanol Hydrolysis->Degradant1 Degradant2 Ring-opened products (e.g., Triamides, Imides) Photodegradation->Degradant2 Degradant3 Oxidized derivatives Oxidation->Degradant3

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability and Forced Degradation Studies

To thoroughly assess the stability of this compound, a forced degradation study is recommended. The following protocol is a generalized framework based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[1][4] Researchers should adapt this protocol based on their specific analytical capabilities and regulatory requirements.

Objective

To identify potential degradation products and pathways, and to develop a stability-indicating analytical method for this compound.

Materials and Methods
  • Test Substance: this compound

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Equipment: HPLC with a suitable detector (e.g., UV/DAD or MS), pH meter, calibrated ovens, photostability chamber, analytical balance.

Forced Degradation Conditions

The following table outlines the recommended stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize before analysis.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH. Keep at room temperature for 2-8 hours. Neutralize before analysis.
Oxidation Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Expose the solid compound to 70°C in a calibrated oven for 7 days.
Photostability Expose the solid compound and a solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Analytical Procedure
  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all process impurities and degradation products. A reverse-phase C18 column is often a good starting point.

  • Sample Preparation: Prepare solutions of the stressed samples at a suitable concentration (e.g., 1 mg/mL).

  • Analysis: Analyze the unstressed control and all stressed samples by the developed HPLC method.

  • Peak Purity: Perform peak purity analysis using a DAD detector or MS to ensure that the parent peak is free from co-eluting degradants.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.

The experimental workflow for a forced degradation study is illustrated below.

G cluster_1 Forced Degradation Experimental Workflow Start Start: Pure Compound Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Start->Stress Control Unstressed Control Sample Start->Control Stressed Stressed Samples Stress->Stressed Analysis Stability-Indicating HPLC Analysis Control->Analysis Stressed->Analysis Data Data Evaluation (Peak Purity, Mass Balance) Analysis->Data ID Identify Degradation Products (e.g., LC-MS, NMR) Data->ID End End: Stability Profile ID->End

Caption: A typical workflow for conducting forced degradation studies.

Conclusion

This compound is a compound that requires careful handling and storage to ensure its stability. The primary recommendations are long-term storage at -20°C under an inert and dry atmosphere, protected from light.[1][2][3][4] The main potential degradation pathways include hydrolysis of the ethyl ester and photodegradation of the oxazole ring.[3][5][6] For researchers in drug development, conducting thorough forced degradation studies based on ICH guidelines is essential to understand the stability profile of this molecule and to develop robust, stability-indicating analytical methods.

References

An In-depth Technical Guide to the Key Reactive Sites of Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromooxazole-4-carboxylate is a versatile heterocyclic building block utilized in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its reactivity is primarily centered around three key sites: the C2-bromo substituent, the C5-proton, and the C4-ester functionality. This technical guide provides a comprehensive overview of the reactivity at these positions, detailing established experimental protocols for various transformations and presenting quantitative data to inform synthetic planning. The strategic manipulation of these reactive sites allows for the introduction of diverse functionalities, enabling the construction of novel oxazole-containing compounds with potential biological activity or unique material properties.

Introduction

The oxazole scaffold is a prominent feature in numerous natural products and pharmacologically active compounds. The ability to selectively functionalize the oxazole ring is therefore of significant interest to synthetic chemists. This compound offers a readily accessible platform for such functionalization. The electron-withdrawing nature of the oxazole ring, coupled with the presence of a good leaving group (bromine) at the C2 position, an activatable C-H bond at the C5 position, and a modifiable ester group at C4, makes it a highly valuable and versatile synthetic intermediate. This document will systematically explore the key reactive sites of this compound.

Reactivity at the C2 Position: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position is the most prominent reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for introducing aryl, heteroaryl, alkynyl, and amino substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the C2 position of the oxazole and a wide range of aryl and heteroaryl boronic acids or esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1). The reaction vessel is degassed and placed under an inert atmosphere (e.g., nitrogen or argon). The mixture is then heated to a temperature ranging from 80 to 110 °C and stirred for 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DME/H₂O901275-85

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of 2-aminooxazole derivatives from a variety of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.) are combined in an anhydrous solvent such as toluene or dioxane. The tube is sealed, and the reaction mixture is heated to 80-110 °C for 8 to 24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by silica gel column chromatography to afford the desired 2-aminooxazole product.

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1101870-85
2AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuDioxane1001275-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1001665-80

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling is employed to introduce alkynyl moieties at the C2 position by reacting with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) salt (e.g., CuI, 0.05 equiv.), and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.) are added. The reaction is stirred under an inert atmosphere at a temperature ranging from room temperature to 60 °C for 2 to 12 hours. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Table 3: Representative Sonogashira Coupling Reactions

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT680-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPEADMF50485-95
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile60875-85

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Negishi Coupling

The Negishi coupling provides an alternative route for C-C bond formation, utilizing organozinc reagents as the coupling partners.

Experimental Protocol: General Procedure for Negishi Coupling

An organozinc reagent is either prepared in situ from the corresponding organohalide and activated zinc or used as a pre-formed solution. In a flame-dried flask under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) is dissolved in an anhydrous solvent like THF. This compound (1.0 equiv.) is added, followed by the dropwise addition of the organozinc reagent (1.2-2.0 equiv.). The reaction is stirred at room temperature or heated to reflux for 2 to 24 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.

Table 4: Representative Negishi Coupling Reactions

EntryOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)THF601270-85
2Benzylzinc bromidePd(dppf)Cl₂ (3)THFRT865-80
32-Thienylzinc chloridePd(OAc)₂ (2) / SPhos (4)Dioxane801670-85

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Reactivity at the C5 Position: Lithiation and Electrophilic Quench

The proton at the C5 position of the oxazole ring is acidic and can be removed by a strong base, such as an organolithium reagent, to form a lithiated intermediate. This nucleophilic species can then be quenched with various electrophiles to introduce substituents at the C5 position.

Experimental Protocol: General Procedure for C5-Lithiation and Electrophilic Quench

To a solution of this compound (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere, a strong base such as n-butyllithium or lithium diisopropylamide (LDA) (1.0-1.2 equiv.) is added dropwise. The resulting solution is stirred at -78 °C for a period of 30 minutes to 1 hour to ensure complete deprotonation. The desired electrophile (1.2-1.5 equiv.) is then added, and the reaction mixture is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Table 5: Representative C5-Functionalization via Lithiation

EntryBaseElectrophileProductYield (%)
1n-BuLiIodomethaneEthyl 2-bromo-5-methyloxazole-4-carboxylate60-75
2LDABenzaldehydeEthyl 2-bromo-5-(hydroxy(phenyl)methyl)oxazole-4-carboxylate55-70
3n-BuLiN,N-Dimethylformamide (DMF)Ethyl 2-bromo-5-formyloxazole-4-carboxylate50-65

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Reactivity at the C4-Ester Functionality

The ethyl ester at the C4 position can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid or direct amidation.

Hydrolysis

The ethyl ester can be readily hydrolyzed to 2-bromooxazole-4-carboxylic acid under basic conditions. This carboxylic acid can then be used in further synthetic manipulations, such as amide couplings.

Experimental Protocol: Ester Hydrolysis

This compound (1.0 equiv.) is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (1.5-2.0 equiv.), is added, and the mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the reaction is complete as monitored by TLC. The reaction mixture is then cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a mineral acid (e.g., 1M HCl) to a pH of 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-bromooxazole-4-carboxylic acid.

Direct Amidation

The ester can be converted directly to an amide by heating with an amine, sometimes in the presence of a Lewis acid catalyst. Alternatively, the corresponding carboxylic acid can be coupled with an amine using standard peptide coupling reagents.

Experimental Protocol: Direct Amidation

A mixture of this compound (1.0 equiv.) and the desired amine (2.0-5.0 equiv.) is heated, either neat or in a high-boiling solvent, at a temperature between 100-150 °C. The reaction progress is monitored by TLC. Upon completion, the excess amine and solvent are removed under reduced pressure, and the crude amide is purified by recrystallization or column chromatography.

Synthetic Workflow: Multi-step Synthesis of a Disubstituted Oxazole

This compound is an excellent starting material for the multi-step synthesis of more complex, highly functionalized oxazoles. The following workflow illustrates a potential synthetic sequence.

G A This compound B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) A->B Step 1 C Ethyl 2-aryloxazole-4-carboxylate B->C D Hydrolysis (LiOH or NaOH) C->D Step 2 E 2-Aryloxazole-4-carboxylic acid D->E F Amide Coupling (Amine, coupling reagent) E->F Step 3 G N-Substituted-2-aryloxazole-4-carboxamide F->G

A Technical Guide to Ethyl 2-bromooxazole-4-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Heterocyclic Building Block

Ethyl 2-bromooxazole-4-carboxylate is a key heterocyclic intermediate increasingly utilized in medicinal chemistry and drug development. Its unique structural features, particularly the reactive bromine atom and the versatile ester group on the oxazole core, make it a valuable synthon for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, likely synthetic routes, and its application in the development of therapeutic agents.

Commercial Availability and Physicochemical Properties

A range of chemical suppliers offer this compound, typically with purities exceeding 95%. For researchers requiring highly pure material, some vendors provide purities of 99% or higher, confirmed by HPLC analysis.[1] Below is a compilation of key physicochemical data gathered from various suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 460081-20-3[1][2]
Molecular Formula C₆H₆BrNO₃[2]
Molecular Weight 220.02 g/mol [2]
Appearance White to off-white crystalline solid[3]
Purity ≥95% - 99%+ (HPLC)[1]
Solubility Soluble in organic solvents[3]

Table 2: Supplier Information for this compound

SupplierAvailable PurityNotes
AK Scientific, Inc.Research gradeProvides safety and handling information.[1]
ChemicalBook≥99% (HPLC)Lists multiple suppliers and pricing.[1]
Sigma-Aldrich (Merck)Not explicitly listed, but related compounds are available
Sunway Pharm Ltd97%Provides pricing for various quantities.[2]
CymitQuimica96%Offers various package sizes.[3]
AmbeedData available upon requestCan provide NMR, HPLC, LC-MS, UPLC data.[4]

Synthesis and Experimental Protocols

Likely Synthesis of this compound (Adapted from Thiazole Synthesis[5])

This proposed synthesis involves the formation of the corresponding 2-aminooxazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine atom.

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

A plausible route to the 2-aminooxazole intermediate involves the condensation of ethyl bromopyruvate with urea or a related amide.

  • Reactants: Ethyl bromopyruvate and Urea.

  • Solvent: A suitable polar aprotic solvent like ethanol.

  • Conditions: Refluxing the mixture to facilitate the cyclization and formation of the oxazole ring.

  • Work-up: The reaction mixture would likely be cooled, and the product precipitated or extracted with an organic solvent. Purification would be achieved through recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step would involve the diazotization of the 2-amino group followed by displacement with a bromide ion.

  • Reactants: Ethyl 2-aminooxazole-4-carboxylate, Sodium nitrite (NaNO₂), and Hydrobromic acid (HBr).

  • Solvent: A suitable solvent that can facilitate the reaction, such as a mixture of water and an organic solvent.

  • Conditions: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst (Sandmeyer reaction) or simply by heating with HBr.

  • Work-up: The product would be extracted into an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Below is a diagram illustrating the proposed experimental workflow.

G Proposed Synthesis of this compound cluster_0 Step 1: Formation of 2-Aminooxazole Intermediate cluster_1 Step 2: Bromination via Sandmeyer-type Reaction A Ethyl Bromopyruvate + Urea B Reflux in Ethanol A->B C Work-up and Purification B->C D Ethyl 2-aminooxazole-4-carboxylate C->D E Ethyl 2-aminooxazole-4-carboxylate F Diazotization (NaNO2, HBr, 0-5°C) E->F G Reaction with CuBr F->G H Work-up and Purification G->H I This compound H->I

Proposed Synthetic Workflow

Application in Drug Development: A Precursor to Xanthine Oxidase Inhibitors

The structural motif of a substituted carboxylate is prevalent in a variety of bioactive molecules. This compound serves as a versatile building block for introducing this motif. A notable application of a similar compound, ethyl 2-bromothiazole-4-carboxylate, is in the synthesis of Febuxostat, a potent and selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[6] This suggests a high potential for this compound in the development of analogous inhibitors.

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction or underexcretion of uric acid leads to hyperuricemia, which can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.

The logical relationship for the therapeutic action of xanthine oxidase inhibitors is depicted in the following diagram.

G Therapeutic Rationale for Xanthine Oxidase Inhibition A Purine Metabolism B Hypoxanthine A->B C Xanthine B->C Xanthine Oxidase D Uric Acid C->D Xanthine Oxidase F Hyperuricemia D->F Overproduction/ Underexcretion E Xanthine Oxidase G Gout F->G H Xanthine Oxidase Inhibitor (e.g., Febuxostat analog) H->E Inhibition

Xanthine Oxidase Inhibition Pathway

The synthesis of Febuxostat analogs from this compound would likely involve a Suzuki coupling reaction to introduce the substituted phenyl group at the 2-position of the oxazole ring, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid. This highlights the utility of the bromo- and ester functionalities of the starting material.

Safety and Handling

As with any brominated organic compound, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its utility is underscored by the successful development of drugs like Febuxostat, which targets a key enzyme in a well-defined metabolic pathway. The likely synthetic routes are based on established organic chemistry principles, making it an attractive starting material for medicinal chemists and drug development professionals. Further exploration of this compound's reactivity and its incorporation into novel molecular scaffolds is likely to yield new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2-bromooxazole-4-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Ethyl 2-bromooxazole-4-carboxylate as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols and data presented herein are designed to serve as a comprehensive guide for the synthesis of a diverse range of 2-substituted oxazole-4-carboxylates, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

This compound is a key heterocyclic starting material that enables the introduction of various substituents at the 2-position of the oxazole ring. The oxazole motif is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, provide efficient and modular strategies for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C2-bromine atom in this compound makes it an excellent substrate for these transformations, allowing for the synthesis of libraries of compounds for drug discovery and the development of novel organic materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction is instrumental in the synthesis of 2-aryl- and 2-heteroaryloxazole-4-carboxylates.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions and representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Disclaimer: The yields presented are typical for similar substrates and should be considered as a guide for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O901680-90
33-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O1101075-85
44-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃THF/H₂O801870-80
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the phosphine ligand.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent and the base, followed by degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-aryloxazole-4-carboxylate.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(Br)L₂ pd0->pd_intermediate Oxidative Addition (Ar-Br) pd_transmetal Ar-Pd(II)-Ar'L₂ pd_intermediate->pd_transmetal Transmetalation (Ar'B(OH)₂ + Base) pd_transmetal->pd0 Reductive Elimination (Ar-Ar') Stille_Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(Br)L₂ pd0->pd_intermediate Oxidative Addition (Ar-Br) pd_transmetal Ar-Pd(II)-R'L₂ pd_intermediate->pd_transmetal Transmetalation (R'-SnBu₃) pd_transmetal->pd0 Reductive Elimination (Ar-R') Heck_Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(Br)L₂ pd0->pd_oxidative Oxidative Addition (Ar-Br) pd_insertion RCH₂-CH(Ar)-Pd(II)(Br)L₂ pd_oxidative->pd_insertion Migratory Insertion (Alkene) pd_elimination [HPd(II)(Br)L₂] pd_insertion->pd_elimination β-Hydride Elimination product Ar-CH=CHR pd_insertion->product pd_elimination->pd0 Reductive Elimination (+ Base) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(Br)L₂ pd0->pd_intermediate Oxidative Addition (Ar-Br) pd_alkynyl Ar-Pd(II)-C≡CR'L₂ pd_intermediate->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR') cu_acetylide Cu-C≡CR' cu_salt CuI cu_acetylide->cu_salt + ArPdBrL₂ alkyne H-C≡CR' alkyne->cu_acetylide + Base Workflow setup Reaction Setup (Weigh reagents, assemble glassware) inert Inert Atmosphere (Evacuate and backfill with N₂/Ar) setup->inert addition Reagent Addition (Solvent, base, coupling partner) inert->addition reaction Reaction (Heating and stirring) addition->reaction monitoring Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, extract, wash) monitoring->workup Complete purification Purification (Column chromatography) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis

Application Notes: Suzuki Coupling Protocol with Ethyl 2-Bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is particularly valuable in pharmaceutical and materials science for the construction of biaryl and heteroaryl-aryl scaffolds.[1][2] Oxazole derivatives are prevalent motifs in numerous biologically active compounds and functional materials. The ability to functionalize the oxazole ring at specific positions is crucial for structure-activity relationship (SAR) studies and the development of novel molecular entities.

This application note provides a detailed protocol for the Suzuki coupling of ethyl 2-bromooxazole-4-carboxylate with various aryl and heteroaryl boronic acids. This reaction serves as a robust method for the synthesis of 2-aryl- and 2-heteroaryl-oxazole-4-carboxylates, which are valuable intermediates in drug discovery and materials science.[3]

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Exemplary Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and outcomes for the Suzuki coupling of this compound with a substituted phenylboronic acid, as adapted from the literature.[4]

EntryBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-onePd(PPh₃)₄ (10)K₂CO₃ (3)DME/H₂O (2:1)8524Not Reported

Experimental Protocol

This protocol details a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5-10 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,2-Dimethoxyethane (DME)/Water mixture, Toluene, or 1,4-Dioxane)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 2:1 mixture of DME and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired ethyl 2-aryl-oxazole-4-carboxylate.[3]

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base inert_atm Establish Inert Atmosphere (N₂/Ar) reagents->inert_atm 1. add_solvent Add Degassed Solvent inert_atm->add_solvent 2. heat_stir Heat and Stir (e.g., 85°C, 24h) add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench_extract Cool, Quench with H₂O, and Extract monitor->quench_extract purify Purify by Flash Chromatography quench_extract->purify 1. characterize Characterize Product (NMR, MS) purify->characterize 2.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition Oxidative Addition pd_diaryl R¹-Pd(II)L₂-R² pd_complex->pd_diaryl transmetalation Transmetalation pd_diaryl->pd0 product R¹-R² pd_diaryl->product reductive_elimination Reductive Elimination aryl_halide R¹-X (this compound) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ (Arylboronic acid) boronate [R²-B(OH)₃]⁻ base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Heck Reaction of Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for conducting the Heck reaction with Ethyl 2-bromooxazole-4-carboxylate. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The following sections detail the typical reaction conditions, a generalized experimental protocol, and a workflow for this specific transformation.

Disclaimer: Specific, experimentally validated protocols for the Heck reaction of this compound from the primary literature, particularly the key reference "Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate" by Ahmed and Donaldson, were not accessible at the time of writing. The following protocols and data are based on established general principles of the Heck reaction and conditions reported for similar heterocyclic substrates.

Reaction Data Summary

The efficiency of the Heck reaction is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and temperature. The following table summarizes a range of hypothetical, yet representative, conditions for the coupling of this compound with a generic alkene (e.g., styrene or an acrylate) to illustrate the expected outcomes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001275
2StyrenePd₂(dba)₃ (1)P(o-tol)₃ (4)K₂CO₃Dioxane1101082
3Ethyl AcrylatePd(OAc)₂ (3)NoneNaOAcNMP1201668
4Ethyl AcrylatePdCl₂(PPh₃)₂ (2)NoneCy₂NMeAcetonitrile802478
5n-Butyl AcrylatePd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃Toluene100888

Experimental Protocol: Generalized Heck Reaction

This protocol provides a step-by-step guide for a typical Heck reaction between this compound and an alkene.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Ethyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃, JohnPhos) (if required)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Dioxane, NMP, Toluene, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., 0.02 equiv Pd(OAc)₂), and the phosphine ligand (e.g., 0.04 equiv PPh₃), if applicable.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, the base (e.g., 1.5-2.0 equiv), and the alkene (1.1-1.5 equiv).

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted oxazole.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst.

Heck_Cycle Figure 1: Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Ar-X oxidative_add Oxidative Addition (Ar-X) insertion_complex Ar-Pd(II)(Olefin)L₂ pd_complex->insertion_complex Olefin olefin_coord Olefin Coordination alkyl_pd R-Pd(II)(X)L₂ insertion_complex->alkyl_pd migratory_insertion Migratory Insertion product_complex [HPd(II)(X)L₂]⁺[Product]⁻ alkyl_pd->product_complex beta_hydride β-Hydride Elimination product_complex->pd0 Base reductive_elim Reductive Elimination (Base)

Caption: Catalytic Cycle of the Heck Reaction

Experimental Workflow

This diagram outlines the general workflow for setting up and performing the Heck reaction in a laboratory setting.

Experimental_Workflow Figure 2: Experimental Workflow for the Heck Reaction start Start setup Prepare Schlenk Flask (Substrate, Catalyst, Ligand) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_reagents Add Solvent, Base, and Alkene inert->add_reagents reaction Heat and Stir Reaction Mixture add_reagents->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Dilute, and Wash monitor->workup Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: Experimental Workflow for the Heck Reaction

References

Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3]

Oxazole moieties are important structural motifs found in numerous biologically active compounds. The functionalization of the oxazole ring allows for the exploration of chemical space and the development of novel therapeutic agents. The Sonogashira coupling of halogenated oxazoles, such as Ethyl 2-bromooxazole-4-carboxylate, provides a direct route to 2-alkynyl-substituted oxazoles, which are valuable intermediates for further synthetic transformations. These alkynyl-substituted oxazoles can serve as precursors for the synthesis of more complex heterocyclic systems and libraries of compounds for drug discovery screening.

This document provides detailed application notes and a general experimental protocol for the Sonogashira coupling of this compound with various terminal alkynes.

Reaction Scheme

Data Presentation: Representative Sonogashira Coupling Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides, including those on heterocyclic systems. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryPalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601270-85
2Pd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene80885-95
3Pd(OAc)₂ (1.5) / PPh₃ (3)CuI (3)PiperidineDMF701275-85
4PdCl₂(dppf) (2)CuI (4)Cs₂CO₃Dioxane1001680-90
5Pd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRoom Temp389[4]

Experimental Protocol: General Procedure

This protocol is a general guideline for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-4 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the base, this compound, and the terminal alkyne.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the catalyst residues. Wash the celite pad with the same solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Ethyl 2-(alkynyl)oxazole-4-carboxylate.

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) alkynyl_pd_complex R¹-Pd(II)(C≡CR²)L₂ pd_complex->alkynyl_pd_complex Transmetalation cu_x CuX alkynyl_pd_complex->pd0 product R¹-C≡C-R² alkynyl_pd_complex->product Reductive Elimination alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² cu_acetylide->pd_complex cu_acetylide->cu_x alkyne->cu_acetylide Deprotonation base Base base_h Base-H⁺X⁻

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add Pd catalyst and CuI to a dry Schlenk flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar or N₂ (3x). setup->inert reagents Add Reagents: - Anhydrous solvent - Base - this compound - Terminal alkyne inert->reagents reaction Reaction: - Stir at the desired temperature. - Monitor by TLC. reagents->reaction workup Work-up: - Cool to RT. - Dilute with organic solvent. - Filter through celite. reaction->workup extraction Extraction: - Wash with sat. aq. NH₄Cl, sat. aq. NaHCO₃, and brine. workup->extraction purification Drying, Concentration, and Purification: - Dry over Na₂SO₄. - Concentrate under reduced pressure. - Purify by flash column chromatography. extraction->purification product Final Product: Ethyl 2-(alkynyl)oxazole-4-carboxylate purification->product

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

References

Synthesis of Pharmaceutical Intermediates from Ethyl 2-bromooxazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromooxazole-4-carboxylate is a versatile heterocyclic building block crucial for the synthesis of a wide array of pharmaceutical intermediates and biologically active compounds. Its utility lies in the reactivity of the bromine atom at the 2-position of the oxazole ring, which allows for the facile introduction of various substituents through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl- and 2-Heteroaryloxazole-4-carboxylates

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable for synthesizing 2-aryl- and 2-heteroaryloxazoles, which are common motifs in many pharmaceutical agents.

A typical Suzuki-Miyaura reaction involves the coupling of this compound with a boronic acid or its ester derivative in the presence of a palladium catalyst, a phosphine ligand, and a base.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal ArPdR Ar-Pd(II)L₂(R') Transmetal->ArPdR ArBOH2 R'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArBr Ethyl 2-bromo- oxazole-4-carboxylate ArBr->OxAdd

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
(4-chloro-3-fluorophenyl)boronic acidPd(dppf)Cl₂ (10)-K₂CO₃Dioxane/H₂O1001678WO2017193063A1
(4-formylphenyl)boronic acidPd(PPh₃)₄ (10)-K₂CO₃DME/H₂O8524Not specifiedWO2013134562A1
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-olPd(dppf)Cl₂ (5)-Na₂CO₃Dioxane/H₂O901265J. Med. Chem. 2012, 55, 21, 8844–8857
Experimental Protocol: Synthesis of Ethyl 2-(4-chloro-3-fluorophenyl)oxazole-4-carboxylate

Materials:

  • This compound

  • (4-chloro-3-fluorophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), (4-chloro-3-fluorophenyl)boronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.10 equiv.).

  • Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the mixture to 100 °C and stir vigorously for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling: Synthesis of 2-Alkynyloxazole-4-carboxylates

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 2-alkynyl-substituted oxazoles, which are versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate complex heterocyclic systems.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal ArPdR Ar-Pd(II)L₂(C≡C-R') Transmetal->ArPdR Cu_acetylide R'-C≡C-Cu Cu_acetylide->Transmetal RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R' RedElim->Product ArBr Ethyl 2-bromo- oxazole-4-carboxylate ArBr->OxAdd

Catalytic cycle of the Sonogashira cross-coupling reaction.
Quantitative Data for Sonogashira Coupling

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-ethynyl-4-fluorobenzenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601272WO2007092428A2
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80885Representative
TrimethylsilylacetylenePd(dppf)Cl₂ (3)CuI (5)DIPAToluene701091Representative

*Representative conditions based on similar substrates.

Experimental Protocol: Synthesis of Ethyl 2-((4-fluorophenyl)ethynyl)oxazole-4-carboxylate

Materials:

  • This compound

  • 1-ethynyl-4-fluorobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.10 equiv.).

  • Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous THF, followed by Et₃N (2.0 equiv.) and 1-ethynyl-4-fluorobenzene (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue is then taken up in ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Synthesis of 2-Aminooxazole-4-carboxylates

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of amines with aryl halides, providing access to a wide range of substituted anilines and related compounds. For this compound, this reaction opens a direct route to 2-aminooxazole derivatives, which are important substructures in many biologically active molecules.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord Amido_complex Ar-Pd(II)L₂(NR'₂) Amine_Coord->Amido_complex Amine R'₂NH Amine->Amine_Coord Base Base Base->Amine_Coord RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'₂ RedElim->Product ArBr Ethyl 2-bromo- oxazole-4-carboxylate ArBr->OxAdd

Catalytic cycle of the Buchwald-Hartwig amination reaction.
Quantitative Data for Buchwald-Hartwig Amination (Representative Conditions)

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (6)K₃PO₄Toluene1001885-95
AnilinePd(OAc)₂ (3)RuPhos (6)NaOtBuDioxane1101680-90
BenzylaminePd₂(dba)₃ (2)BrettPhos (5)Cs₂CO₃Toluene1002482-92*

*Yields are representative for similar bromoheterocyclic substrates and may require optimization for this compound.

Experimental Protocol: Representative Synthesis of Ethyl 2-(morpholino)oxazole-4-carboxylate

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), XPhos (0.06 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add this compound (1.0 equiv.).

  • Add anhydrous toluene, followed by morpholine (1.2 equiv.) via syringe.

  • Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short pad of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminooxazole derivative.

Experimental Workflow Overview

Experimental_Workflow Start Start: this compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (Boronic Acid) Coupling->Suzuki C-C Bond Sonogashira Sonogashira (Terminal Alkyne) Coupling->Sonogashira C-C Bond Buchwald Buchwald-Hartwig (Amine) Coupling->Buchwald C-N Bond Workup Reaction Work-up (Extraction, Washing, Drying) Suzuki->Workup Sonogashira->Workup Buchwald->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Pharmaceutical Intermediate Analysis->End

General experimental workflow for the synthesis of pharmaceutical intermediates.

These protocols provide a foundation for the synthesis of diverse pharmaceutical intermediates from this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired products. Careful monitoring and purification are essential to obtain high-purity compounds for further drug development studies.

Application Notes and Protocols for the Synthesis of Poly-oxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of poly(2-oxazoline) (POx) compounds and their significant applications in the field of drug delivery. The protocols detailed below offer step-by-step guidance for the synthesis of POx polymers and the formulation of drug-loaded nanoparticles.

Poly(2-oxazoline)s have emerged as a versatile and promising class of polymers for biomedical applications, offering a viable alternative to poly(ethylene glycol) (PEG). Their biocompatibility, "stealth" properties that help evade the immune system, and tunable characteristics make them ideal for developing advanced drug delivery systems. POx-based formulations can enhance the solubility of hydrophobic drugs, prolong circulation times, and enable targeted delivery to disease sites.

I. Synthesis of Poly(2-oxazoline)s via Cationic Ring-Opening Polymerization (CROP)

The most common and controlled method for synthesizing poly(2-oxazoline)s is through living cationic ring-opening polymerization (CROP). This technique allows for the precise control of molecular weight and results in polymers with a narrow molecular weight distribution.

Experimental Protocol: Synthesis of Poly(2-ethyl-2-oxazoline) (PEtOx)

This protocol describes the synthesis of PEtOx, a hydrophilic and biocompatible polymer widely used in drug delivery applications.

Materials:

  • 2-ethyl-2-oxazoline (EtOx) monomer (distilled over calcium hydride prior to use)

  • Methyl triflate (MeOTf) or other suitable initiator

  • Anhydrous acetonitrile (ACN) as the solvent

  • Terminating agent (e.g., piperidine or water)

  • Dry glassware and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Monomer and Solvent Preparation: Under an inert atmosphere, add the desired amount of anhydrous acetonitrile to a dry reaction flask equipped with a magnetic stirrer. Add the purified 2-ethyl-2-oxazoline monomer to the solvent.

  • Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 80°C). Add the initiator (e.g., methyl triflate) to the solution to start the polymerization. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed at the set temperature. The polymerization time will depend on the target molecular weight and reaction conditions. The living nature of the polymerization allows for monitoring the progress by taking aliquots and analyzing the molecular weight.

  • Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding a terminating agent. For example, adding piperidine will result in a piperidine-terminated polymer, while adding water will yield a hydroxyl-terminated polymer.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether. The precipitated polymer can be collected by filtration or centrifugation.

  • Drying: Dry the purified polymer under vacuum to remove any residual solvent.

II. Applications in Drug Delivery: Poly(2-oxazoline) Micelles

Amphiphilic block copolymers of poly(2-oxazoline)s can self-assemble into micelles in an aqueous environment. These micelles consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell that provides stability and biocompatibility.

Experimental Protocol: Preparation of Drug-Loaded POx Micelles by Thin-Film Hydration

This method is a straightforward and widely used technique for formulating drug-loaded polymeric micelles.[1][2]

Materials:

  • Amphiphilic poly(2-oxazoline) block copolymer (e.g., P(MeOx-b-BuOx-b-MeOx))

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Organic solvent (e.g., ethanol, acetonitrile)

  • Aqueous solution (e.g., saline, phosphate-buffered saline (PBS))

Procedure:

  • Dissolution: Dissolve a predetermined amount of the POx block copolymer and the hydrophobic drug in a suitable organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under mild heating to form a thin, homogeneous polymer-drug film on the inner surface of the flask.

  • Hydration: Hydrate the thin film by adding an aqueous solution (e.g., saline) and gently agitating the flask. The micelles will spontaneously form, encapsulating the drug within their hydrophobic cores.[2]

  • Characterization:

    • Particle Size and Distribution: Determine the size and polydispersity index (PDI) of the micelles using Dynamic Light Scattering (DLS).[2]

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), after separating the micelles from the unencapsulated drug.[2]

Data Presentation

The following tables summarize quantitative data from various studies on the application of poly-oxazole compounds in drug delivery.

Table 1: Drug Loading and Physicochemical Properties of POx Micelles
DrugPOx CopolymerDrug Loading Capacity (wt%)Drug Concentration in Formulation (g/L)Micelle Size (Dz, nm)Reference
3rd-gen Taxoid (SB-T-1214)P(MeOx₃₃-b-BuOx₂₆-b-MeOx₄₅)16 - 4610 - 41.815 - 75[1]
Paclitaxel (PTX)P(MeOx-b-BuOx-b-MeOx)~50up to 45< 100[3]
DexamethasoneP(MeOx-b-PnPrOx/PBuOx)4.2 - 14.71 - 2Not specified[4]
Paclitaxel (PTX)P(MeOx-b-BuOx-b-MeOx)49Not specifiedNot specified[5]
Table 2: In Vivo Efficacy of POx-Based Formulations
FormulationCancer ModelDosing RegimenTumor Growth InhibitionReference
POx/SB-T-1214LCC6-MDR orthotropic breast cancerq4d x 4Significantly inhibited tumor growth, outperforming Taxol[1]
PEtOx-Doxorubicin (40 kDa)EL4 lymphomaNot specifiedEnhanced antitumor efficacy compared to 20 kDa polymer[6][7]
POx/PTX"T11" mouse claudin-low breast cancerNot specifiedDramatically improved therapeutic outcome[3]
Table 3: Sustained Release from POx-Based Tablets
APIPOx MatrixDrug Load (w/w)Processing TechniqueRelease ProfileReference
Metoprolol Tartrate (MPT)PEtOxNot specifiedHot-Melt ExtrusionSlower release than pure API[8]
Theophylline (THA)PnPrOx70%HME/IM, HME/Compression, DCSustained release over 24h[8]
Metformin HCl (MTF)PsecBuOx70%Injection MoldingLower in vivo release[8]

Visualizations

Diagram 1: Synthesis of Poly(2-oxazoline)s via Cationic Ring-Opening Polymerization

CROP_synthesis cluster_propagation Propagation cluster_termination Termination Monomer 2-Substituted-2-oxazoline Monomer LivingPolymer Living Cationic Polymer Chain Monomer->LivingPolymer Propagation Initiator Initiator (e.g., MeOTf) Initiator->LivingPolymer Initiation Solvent Anhydrous Solvent (ACN) FinalPolymer End-Functionalized Poly(2-oxazoline) LivingPolymer->FinalPolymer Termination Terminator Terminating Agent (e.g., H₂O, Piperidine) Terminator->FinalPolymer Micelle_Preparation Start Start Dissolve 1. Dissolve POx Copolymer and Hydrophobic Drug in Organic Solvent Start->Dissolve Evaporate 2. Evaporate Solvent to form a Thin Film Dissolve->Evaporate Hydrate 3. Hydrate Film with Aqueous Solution Evaporate->Hydrate Micelles Self-Assembled Drug-Loaded Micelles Hydrate->Micelles Characterize 4. Characterization Micelles->Characterize DLS DLS: Size & PDI Characterize->DLS HPLC HPLC: Drug Loading Characterize->HPLC End End DLS->End HPLC->End EPR_Effect cluster_blood Blood Vessel cluster_tumor Tumor Tissue DrugMicelles Drug-Loaded POx Micelles Extravasation Extravasation through Leaky Vasculature DrugMicelles->Extravasation Passive Targeting TumorCells Tumor Cells Apoptosis Tumor Cell Apoptosis TumorCells->Apoptosis Drug Action Retention Poor Lymphatic Drainage Extravasation->Retention DrugRelease Drug Release Retention->DrugRelease DrugRelease->TumorCells

References

Application Notes and Protocols for the N-arylation of Amines with Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed experimental procedure for the N-arylation of primary and secondary amines with ethyl 2-bromooxazole-4-carboxylate, primarily through the palladium-catalyzed Buchwald-Hartwig amination reaction. This transformation is a powerful method for the synthesis of N-(oxazol-2-yl)arylamines, which are valuable intermediates in medicinal chemistry and drug development.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (in this case, this compound) and an amine.[1][2] The reaction is catalyzed by a palladium complex and requires a suitable phosphine ligand and a base.[1][3][4] The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield.[3]

An alternative, though often requiring harsher conditions, is the Ullmann condensation, which typically employs a copper catalyst.[5] This protocol will focus on the more widely used palladium-catalyzed approach.

Key Experimental Considerations:
  • Catalyst System: A combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand is commonly used. Bulky, electron-rich phosphine ligands like X-Phos or BINAP have been shown to be effective in promoting the amination of aryl bromides.[3][4]

  • Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[3][4] The strength of the base can be critical, with stronger bases often being more effective for less reactive amines.[3]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction should be carried out under an inert atmosphere of nitrogen or argon.[4]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of Anilines with this compound

This protocol is a general procedure adapted from established methods for the Buchwald-Hartwig amination of aryl bromides.[3][4]

Materials:

  • This compound

  • Substituted aniline (or other amine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Potassium tert-butoxide (KOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the aniline (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv.), and the phosphine ligand (e.g., X-Phos, 0.04-0.10 equiv.).

  • Add the base (e.g., KOtBu, 1.4 equiv.) to the reaction vessel.

  • Add anhydrous toluene to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Wash the celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(oxazol-2-yl)aniline derivative.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of a bromo-aromatic substrate with various anilines, which can be used as a starting point for optimizing the reaction with this compound.[3]

EntryAmine (Ar-NH₂)Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)X-Phos (4)KOtBu (1.4)Toluene10024High
24-NitroanilinePd(OAc)₂ (2)X-Phos (4)KOtBu (1.4)Toluene1002495
32-NitroanilinePd(OAc)₂ (2)X-Phos (4)KOtBu (1.4)Toluene1002491
44-MethylanilinePd(OAc)₂ (2)X-Phos (4)KOtBu (1.4)Toluene1002485
52-MethylanilinePd(OAc)₂ (2)X-Phos (4)KOtBu (1.4)Toluene1002482

Data adapted from a similar system and should be considered as a guideline.[3]

Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

experimental_workflow reagents Reagents (Bromo-oxazole, Amine) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System (Pd source, Ligand) catalyst->setup base Base (e.g., KOtBu) base->setup solvent Anhydrous Solvent (e.g., Toluene) solvent->setup heating Heating (80-110 °C) setup->heating Mix & Seal workup Workup (Filtration) heating->workup Reaction Completion purification Purification (Chromatography) workup->purification product Final Product (N-arylated amine) purification->product catalytic_cycle pd0 Pd(0)L Active Catalyst pd_complex Pd(II) Complex pd0->pd_complex Ar-Br ox_add_node ox_add Oxidative Addition amide_complex Amido Complex pd_complex->amide_complex R₂NH, Base amine_coord_node amine_coord Amine Coordination amide_complex->pd0 Product (Ar-NR₂) red_elim_node red_elim Reductive Elimination ox_add_node->pd_complex Oxidative Addition amine_coord_node->amide_complex Amine Coordination & Deprotonation red_elim_node->pd0 Reductive Elimination

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions utilizing Ethyl 2-bromooxazole-4-carboxylate. This versatile building block is a valuable precursor for synthesizing a wide array of functionalized oxazole derivatives, which are significant scaffolds in medicinal chemistry and materials science.[1][2] The protocols outlined below for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions are based on established methodologies for analogous heterocyclic systems and provide a robust starting point for synthetic applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is instrumental for the synthesis of 2-aryl or 2-heteroaryl oxazole derivatives from this compound, providing access to a diverse range of compounds for structure-activity relationship (SAR) studies in drug discovery.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901680-90
33-Pyridinylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF1101075-85
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF120870-80

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent and the base. For a biphasic system, add degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-aryloxazole-4-carboxylate.[3]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex [R¹-Pd(II)L₂-R²] pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² boronate R²-B(OR)₂ halide R¹-X base Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene in the presence of a base.[4] This reaction allows for the introduction of vinyl groups at the 2-position of the oxazole ring, providing a pathway to synthesize extended conjugated systems.

Data Presentation: Heck Reaction Conditions
EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
2n-Butyl acrylatePd₂(dba)₃ (1.5)PPh₃ (6)NaOAcDMA1201865-75
3AcrylonitrilePd(OAc)₂ (2)-K₂CO₃NMP1102060-70
4CyclohexenePd(OAc)₂ (3)t-Bu₃P (6)Cy₂NEtDioxane1002450-60

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[5]

Experimental Protocol: Heck Reaction

The following is a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2 equivalents)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[3]

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-vinyloxazole derivative.[3]

Catalytic Cycle: Heck Reaction

Heck_Reaction Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition alkene_complex R¹-Pd(II)L(alkene)-X pd2_complex->alkene_complex Alkene Coordination insertion_product R¹-CH₂-CH(R²)-Pd(II)L₂-X alkene_complex->insertion_product Migratory Insertion hydrido_complex H-Pd(II)L₂-X insertion_product->hydrido_complex β-Hydride Elimination product R¹-CH=CHR² hydrido_complex->pd0 Reductive Elimination base Base halide R¹-X alkene H₂C=CHR²

Caption: Catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6] This reaction is a powerful tool for the synthesis of 2-alkynyl-substituted oxazoles, which are valuable intermediates in the synthesis of complex molecules and functional materials.

Data Presentation: Sonogashira Coupling Conditions
EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60685-95
2TrimethylsilylacetylenePd(OAc)₂ (1.5)CuI (3)DIPAToluene80885-95
31-HeptynePd(dppf)Cl₂ (3)CuBr (5)PiperidineDMF701275-85
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtAcetonitrileRT2470-80

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[3]

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[3]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) salt (e.g., CuI, 4 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) salt.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base, followed by this compound and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography to afford the 2-alkynyloxazole derivative.[3]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd2_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² cu_acetylide Cu-C≡CR² cu_acetylide->pd2_complex alkyne H-C≡CR² base Base cu_x CuX cu_x->cu_acetylide

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This method allows for the synthesis of 2-aminooxazole derivatives by coupling this compound with a variety of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene110875-85
2MorpholinePd₂(dba)₃ (1.5)XPhos (4)K₃PO₄Dioxane1001280-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)NaOtBuTHF801670-80
4n-ButylaminePd₂(dba)₃ (2)BrettPhos (5)LHMDSToluene1001065-75

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add this compound, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-aminooxazole-4-carboxylate.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition amine_complex [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ pd2_complex->amine_complex Amine Coordination amido_complex R¹-Pd(II)L₂(NR²R³) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product R¹-NR²R³ halide R¹-X amine HNR²R³ base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to anhydrous and anaerobic conditions. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow General Experimental Workflow setup Reaction Setup inert Inert Atmosphere (N₂ or Ar) setup->inert reagents Addition of Reagents (Substrate, Catalyst, Ligand, Base) inert->reagents solvent Addition of Anhydrous Solvent reagents->solvent reaction Reaction at Elevated Temperature solvent->reaction monitoring Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for Novel Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing versatile building blocks. The following sections highlight the application of tetronic acid, enaminones, and organosulfur compounds in the construction of diverse and medicinally relevant heterocyclic scaffolds. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.

Tetronic Acid as a Versatile Synthon in Multicomponent Reactions

Tetronic acid, a 4-hydroxy-2(5H)-furanone, has emerged as a valuable building block in organic synthesis, particularly in multicomponent reactions (MCRs) for the construction of complex heterocyclic frameworks.[1][2][3][4] Its unique structural features, including the presence of both a lactone and an enol moiety, allow it to participate in a variety of chemical transformations, leading to a diverse array of fused and spiro-heterocyclic systems.[1][2]

Application Note: Synthesis of Fused Heterocycles

Tetronic acid is an excellent precursor for the synthesis of various fused N- and O-heterocycles.[1][2] MCRs involving tetronic acid, an aldehyde, and a suitable nitrogen or carbon nucleophile provide a straightforward and atom-economical route to polyfunctionalized heterocyclic scaffolds.[2][3] This approach is particularly useful in diversity-oriented synthesis for the generation of compound libraries for drug discovery.[1]

A notable application is the synthesis of furo[3',4':5,6]pyrido[2,3-d]pyrimidine and 4H-furo[3,4-b]pyran derivatives, which are scaffolds of interest in medicinal chemistry.[1][2]

Experimental Protocols

Protocol 1.1: Synthesis of Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine Derivatives

This protocol describes a three-component reaction between an aromatic aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Aldehyde Ar-CHO reagents + Aldehyde->reagents Pyrimidine 2,6-Diaminopyrimidin-4(3H)-one Pyrimidine->reagents TetronicAcid Tetronic Acid TetronicAcid->reagents Product Furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivative conditions Water, Δ reagents->conditions conditions->Product One-pot

Caption: One-pot synthesis of Furo[3',4':5,6]pyrido[2,3-d]pyrimidines.

Procedure:

  • In a round-bottom flask, a mixture of the aromatic aldehyde (1 mmol), 2,6-diaminopyrimidine-4(3H)-one (1 mmol), and tetronic acid (1 mmol) in water (10 mL) is prepared.

  • The reaction mixture is heated to reflux and stirred for the time indicated in Table 1.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold water, and then with ethanol.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivative.

Table 1: Synthesis of Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine Derivatives

EntryAr-CHO SubstituentTime (h)Yield (%)
14-Cl-C₆H₄589
24-MeO-C₆H₄685
3C₆H₅588
44-NO₂-C₆H₄492

Protocol 1.2: Glycine-Catalyzed Synthesis of 4H-Furo[3,4-b]pyran Derivatives

This protocol details a one-pot, three-component reaction of a substituted benzaldehyde, malononitrile, and tetronic acid, catalyzed by glycine in an aqueous medium.[2]

Experimental Workflow:

G start Start reactants Mix Benzaldehyde, Malononitrile, Tetronic Acid, Glycine in Water start->reactants reaction Heat at 60 °C reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Cool, Filter, Wash with Water monitoring->workup purification Recrystallize workup->purification product Pure 4H-Furo[3,4-b]pyran purification->product

Caption: Workflow for 4H-Furo[3,4-b]pyran synthesis.

Procedure:

  • A mixture of the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), tetronic acid (1 mmol), and glycine (20 mol%) in water (10 mL) is taken in a round-bottom flask.

  • The reaction mixture is stirred at 60 °C for the appropriate time (see Table 2).

  • Reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol.

Table 2: Synthesis of 4H-Furo[3,4-b]pyran Derivatives

EntryBenzaldehyde SubstituentTime (min)Yield (%)
14-Cl-C₆H₄3095
24-MeO-C₆H₄4092
3C₆H₅3594
42-NO₂-C₆H₄2596

Enaminones as Key Intermediates for Coumarin-Based Heterocycles

Enaminones are highly versatile building blocks in heterocyclic synthesis due to their ambivalent electrophilic and nucleophilic nature.[5][6] The enaminone derived from 3-acetylcoumarin serves as a valuable precursor for the synthesis of a wide range of coumarin-fused and coumarin-substituted heterocycles, which are of significant interest due to their diverse biological activities.[5][6]

Application Note: Synthesis of Coumarin-3-yl Pyrazole and Pyridine Derivatives

The reaction of 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one with various nucleophiles provides access to a variety of heterocyclic systems. For instance, its reaction with hydrazines yields coumarin-3-yl pyrazoles, while its self-dimerization or reaction with active methylene compounds can lead to coumarin-substituted pyridines.[5]

Protocol 2.1: Synthesis of 3-(1H-Pyrazol-5-yl)-2H-chromen-2-one Derivatives

This protocol describes the synthesis of coumarin-substituted pyrazoles from the coumarin-enaminone and cyanoacetohydrazide.[6]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Enaminone Coumarin Enaminone reagents + Enaminone->reagents Hydrazide Cyanoacetohydrazide Hydrazide->reagents Product 3-(3-amino-4-cyano-1H-pyrazol-5-yl) -2H-chromen-2-one conditions EtOH/AcOH, Reflux reagents->conditions conditions->Product Cyclocondensation

Caption: Synthesis of Coumarin-3-yl Pyrazole.

Procedure:

  • A mixture of 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (1.21 g, 5 mmol) and cyanoacetohydrazide (0.49 g, 5 mmol) in a 1:1 mixture of EtOH/AcOH (30 mL) is heated under reflux for 4 hours.[6]

  • During reflux, a crystalline solid separates.

  • The reaction mixture is cooled, and the separated solid is filtered off.

  • The solid is washed with ethanol to give the pure product.

Table 3: Characterization Data for 3-(3-amino-4-cyano-1H-pyrazol-5-yl)-2H-chromen-2-one

PropertyValue
AppearanceDeep yellow crystals
Yield (%)65
Melting Point (°C)292-294
IR (cm⁻¹) 1676 (C=O), 1721 (ring C=O), 2221 (C≡N)
¹H NMR (δ ppm) 3.61 (s, 2H, CH₂), 6.54 (d, 1H), 7.20-8.15 (m, 7H)
MS (m/z) 279.0 (M⁺)

Organosulfur Building Blocks for Benzothiophene Synthesis

Organosulfur compounds are valuable building blocks for the synthesis of sulfur-containing heterocycles.[7] Benzothiophenes, in particular, are a privileged scaffold in medicinal chemistry and materials science.[7][8] A variety of synthetic methods have been developed for their construction, often utilizing organosulfur precursors.[8][9]

Application Note: Synthesis of 2,3-Disubstituted Benzothiophenes

A modern approach to synthesizing 2,3-disubstituted benzothiophenes involves the electrophilic cyclization of o-alkynyl thioanisoles.[8] This method allows for the introduction of various substituents at the 2- and 3-positions of the benzothiophene core and proceeds under mild conditions.[8]

Protocol 3.1: Electrophilic Cyclization of o-Alkynyl Thioanisoles

This protocol describes the synthesis of 3-(methylthio)-2-phenylbenzo[b]thiophene from the corresponding o-alkynyl thioanisole using a dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt.[8]

Logical Relationship Diagram:

G cluster_input Inputs cluster_process Process cluster_output Output Substrate o-Alkynyl Thioanisole Reaction Stir at Room Temperature for 24h Substrate->Reaction Reagent Dimethyl(thiodimethyl)sulfonium tetrafluoroborate Reagent->Reaction Solvent Dichloromethane Solvent->Reaction Product 2,3-Disubstituted Benzothiophene Reaction->Product

Caption: Logical flow for Benzothiophene synthesis.

Procedure:

  • To a solution of the o-alkynyl thioanisole (1 mmol) in dichloromethane (5 mL), add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 equiv.).[8]

  • Stir the reaction mixture at room temperature for 24 hours.[8]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 4: Synthesis of Substituted Benzothiophenes

EntryAlkyne Substituent (R)Yield (%)
1Phenyl99
24-Tolyl98
34-Fluorophenyl99
4n-Hexyl95

These protocols provide a starting point for the synthesis of diverse heterocyclic compounds using modern and efficient building blocks. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols: A Scalable Synthesis of Ethyl 2-Bromooxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-bromooxazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The oxazole scaffold is present in numerous biologically active compounds, exhibiting a wide range of activities. This document provides a detailed, scalable protocol for the synthesis of this compound, compiled from established synthetic methodologies for related oxazole and thiazole derivatives. The protocol is designed to be robust and scalable for applications in drug discovery and development.

Overall Synthetic Strategy

The proposed scalable synthesis follows a logical sequence starting from readily available starting materials. The core oxazole ring is first constructed, followed by functionalization with the bromo and ethyl carboxylate groups. Two primary retrosynthetic approaches are considered:

  • Route A: Late-Stage Bromination. This strategy involves the initial synthesis of an ethyl oxazole-4-carboxylate intermediate, followed by a regioselective bromination at the C2-position.

  • Route B: Synthesis from a Brominated Precursor. This approach would involve the use of a pre-brominated starting material to construct the oxazole ring.

This document will focus on a plausible and adaptable protocol inspired by analogous syntheses of related heterocyclic compounds, primarily focusing on a strategy that offers high potential for scalability and success.

Experimental Protocols

A plausible and scalable synthetic route involves a multi-step process, beginning with the formation of the core oxazole ring, followed by functionalization. The following protocol is a composite of established methods for oxazole synthesis and subsequent bromination.

Step 1: Synthesis of Ethyl 2-Aminooxazole-4-carboxylate

This initial step involves the construction of the 2-aminooxazole-4-carboxylate core. A common method for this is the reaction of an α-haloketone with urea or a related derivative. An analogous, well-documented synthesis for the thiazole counterpart provides a strong basis for this step.[1][2]

Methodology:

  • To a solution of ethyl bromopyruvate (1.0 eq) in a suitable solvent such as ethanol, add urea (1.1 eq).

  • The reaction mixture is heated to reflux for 2-4 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound via Sandmeyer-type Reaction

The 2-aminooxazole intermediate is converted to the 2-bromooxazole derivative via a diazotization-bromination reaction, analogous to the Sandmeyer reaction.[1][2]

Methodology:

  • To a solution of ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in an aqueous hydrobromic acid (HBr) solution (48%), cool the mixture to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 30-60 minutes.

  • In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared and heated to 60-70 °C.

  • The cold diazonium salt solution is then added slowly to the hot CuBr solution.

  • The reaction is stirred at this temperature for 1-2 hours, and completion is monitored by TLC.

  • After cooling to room temperature, the mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation

The following table summarizes expected yields and key parameters for the synthesis, based on analogous reactions reported in the literature for similar heterocyclic compounds.[1]

StepReactionKey ReagentsTypical Yield (%)Purity (%)
1Formation of Ethyl 2-Aminooxazole-4-carboxylateEthyl bromopyruvate, Urea75-85>95 (after purification)
2Diazotization and BrominationEthyl 2-aminooxazole-4-carboxylate, NaNO₂, CuBr, HBr30-50>98 (after purification)

Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthetic_Workflow start Ethyl Bromopyruvate + Urea intermediate Ethyl 2-Aminooxazole-4-carboxylate start->intermediate Step 1: Cyclocondensation final_product This compound intermediate->final_product Step 2: Diazotization-Bromination step2_reagents 1. NaNO2, HBr (0-5 °C) 2. CuBr, HBr (60-70 °C) Drug_Discovery_Pathway start Ethyl 2-Bromooxazole- 4-carboxylate suzuki Suzuki Coupling start->suzuki coupling_partner Aryl/Heteroaryl Boronic Acid coupling_partner->suzuki intermediate 2-Aryl/Heteroaryl-oxazole -4-carboxylate Derivative suzuki->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis final_product Carboxylic Acid Derivative hydrolysis->final_product amide_coupling Amide Coupling final_product->amide_coupling final_library Library of Bioactive Amide Derivatives amide_coupling->final_library

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-bromooxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and often successful route is a two-step synthesis. The first step involves the formation of the oxazole ring to yield Ethyl oxazole-4-carboxylate, commonly through the Robinson-Gabriel synthesis. The second step is the regioselective bromination of the oxazole ring at the 2-position using a suitable brominating agent like N-bromosuccinimide (NBS).

Q2: What are the critical parameters to control during the Robinson-Gabriel synthesis of Ethyl oxazole-4-carboxylate?

A2: The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. Key parameters to control include the choice of a dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid), reaction temperature, and reaction time. Anhydrous conditions are crucial to prevent hydrolysis of intermediates and to favor the cyclization.

Q3: How can I avoid the formation of byproducts during the bromination step?

A3: Over-bromination or bromination at undesired positions are potential side reactions. To minimize these, it is important to control the stoichiometry of the brominating agent (a slight excess, e.g., 1.1 equivalents, is often sufficient). The reaction temperature should be kept moderate, and the reaction progress should be monitored closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What are the recommended purification methods for the final product?

A4: After the workup, crude this compound can be purified using column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether. Recrystallization can be employed as a final purification step to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of Ethyl oxazole-4-carboxylate (Step 1) - Incomplete cyclodehydration.- Hydrolysis of starting material or intermediate.- Incorrect reaction temperature.- Use a stronger dehydrating agent (e.g., Eaton's reagent).- Ensure strictly anhydrous conditions by using dry solvents and glassware.- Optimize the reaction temperature; some cyclizations require heating.
Formation of multiple spots on TLC after bromination (Step 2) - Over-bromination (di- or tri-brominated products).- Bromination at other positions on the oxazole ring.- Degradation of the starting material or product.- Reduce the amount of brominating agent (e.g., use 1.05 equivalents of NBS).- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in removing the succinimide byproduct after NBS bromination - Succinimide is soluble in some organic solvents used for extraction.- During the aqueous workup, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to deprotonate and dissolve the succinimide in the aqueous layer. Multiple washes may be necessary.
Product appears as an oil instead of a solid - Presence of impurities.- Residual solvent.- Purify the product thoroughly using column chromatography.- Ensure all solvent is removed under high vacuum. If the product is known to be a solid, try seeding the oil with a small crystal of pure product or scratching the inside of the flask to induce crystallization.
Inconsistent yields between batches - Variability in reagent quality.- Inconsistent reaction conditions.- Use reagents from a reliable source and of the same batch if possible.- Carefully control all reaction parameters, including temperature, reaction time, and addition rates of reagents.

Experimental Protocols

Step 1: Synthesis of Ethyl oxazole-4-carboxylate via Robinson-Gabriel Synthesis

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2-acylamino-ketone precursor

  • Concentrated Sulfuric Acid (or other dehydrating agent)

  • Anhydrous reaction solvent (e.g., Dichloromethane, Toluene)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes or petroleum ether

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-acylamino-ketone precursor in the anhydrous solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the dehydrating agent (e.g., 2-3 equivalents of concentrated sulfuric acid) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (temperature will depend on the solvent used).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Ethyl oxazole-4-carboxylate.

Step 2: Bromination of Ethyl oxazole-4-carboxylate

Materials:

  • Ethyl oxazole-4-carboxylate

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Carbon tetrachloride, Acetonitrile, or Dichloromethane)

  • Radical initiator (e.g., AIBN or benzoyl peroxide - optional, for radical bromination)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask protected from light, dissolve Ethyl oxazole-4-carboxylate in the anhydrous solvent.

  • Add N-bromosuccinimide (1.05-1.1 equivalents) in one portion or portion-wise.

  • Stir the reaction mixture at room temperature. For less reactive substrates, heating or the addition of a radical initiator might be necessary.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the succinimide byproduct.

  • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Reaction Step Reagents & Conditions Typical Yield Reference/Notes
Step 1: Oxazole Formation Robinson-Gabriel Synthesis60-80%Yields are highly dependent on the specific substrate and reaction conditions.
Step 2: Bromination NBS, CCl4, rt~85%Yield reported for bromination of a similar oxazole system.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Ethyl oxazole-4-carboxylate cluster_step2 Step 2: Bromination start1 2-Acylamino-ketone react1 Dissolve in anhydrous solvent start1->react1 react2 Add dehydrating agent (e.g., H2SO4) at 0°C react1->react2 react3 Reflux and monitor by TLC react2->react3 workup1 Aqueous workup (Quench, Neutralize, Extract) react3->workup1 purify1 Column Chromatography workup1->purify1 product1 Ethyl oxazole-4-carboxylate purify1->product1 start2 Ethyl oxazole-4-carboxylate react4 Dissolve in anhydrous solvent start2->react4 react5 Add NBS (1.1 eq) react4->react5 react6 Stir at RT and monitor by TLC react5->react6 workup2 Aqueous workup (Quench, Wash) react6->workup2 purify2 Column Chromatography workup2->purify2 product2 Ethyl 2-bromooxazole- 4-carboxylate purify2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Bromination? cause1 Incomplete Reaction start->cause1 Check TLC for starting material cause2 Side Product Formation (e.g., over-bromination) start->cause2 Check TLC/LC-MS for unexpected spots cause3 Product Degradation start->cause3 Observe for color change or streaking on TLC solution1 Increase reaction time or use a slight excess of NBS cause1->solution1 solution2 Decrease NBS stoichiometry or lower reaction temperature cause2->solution2 solution3 Run reaction at lower temperature and monitor closely cause3->solution3

Technical Support Center: Purification of Crude Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Ethyl 2-bromooxazole-4-carboxylate by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common starting point for the purification of similar heterocyclic esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. For the closely related Ethyl 2-bromothiazole-4-carboxylate, a 1:1 mixture of ethyl acetate and petroleum ether has been successfully used.[1] It is highly recommended to first determine the optimal solvent system by performing thin-layer chromatography (TLC) on the crude material. Aim for an Rf value of 0.25-0.35 for the desired product to ensure good separation on the column.

Q2: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?

A2: Streaking is a common issue in chromatography and can be caused by several factors:

  • Sample Overloading: Applying too much sample to the TLC plate or column can lead to broad, streaky bands. Try using a more dilute solution of your crude material.

  • Compound Polarity: Highly polar compounds can interact strongly with the silica gel, causing tailing. The oxazole and ester functional groups in your compound contribute to its polarity.

  • Presence of Acidic or Basic Impurities: Acidic or basic impurities in your crude mixture can interfere with the separation.

  • Compound Degradation: The compound might be degrading on the silica gel.

To resolve streaking, you can try the following:

  • Optimize the Mobile Phase: Adjust the polarity of your eluent. A gradual increase in polarity (gradient elution) can often provide better separation than a single solvent mixture (isocratic elution).

  • Use a Solvent Modifier: For potentially acidic impurities, adding a small amount of a volatile acid like acetic acid (0.1-1%) to the mobile phase can help. For basic impurities, adding a volatile base like triethylamine (0.1-1%) can improve peak shape.

  • Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can lead to a more uniform application and better separation.

Q3: I am not recovering my product from the column, or the yield is very low. What should I do?

A3: Low recovery or complete loss of the product can be due to several reasons:

  • Compound is Too Polar: Your product may be too polar to elute with the chosen solvent system and is irreversibly adsorbed onto the silica gel. You can try to flush the column with a highly polar solvent, such as 100% ethyl acetate or a mixture of ethyl acetate and methanol, to see if the compound elutes.

  • Decomposition on Silica Gel: 2-Bromooxazoles can be sensitive to the acidic nature of silica gel, potentially leading to decomposition during the purification process. If you suspect this is happening, you can consider the following:

    • Deactivating the Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites. This is done by washing the silica gel with a solvent mixture containing a small percentage of triethylamine before packing the column.

    • Using an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Improper Column Packing: A poorly packed column with channels or cracks can lead to poor separation and loss of product. Ensure the silica gel is packed uniformly as a slurry.

Q4: How can I tell if my collected fractions contain the pure product?

A4: The most common method for analyzing the collected fractions is thin-layer chromatography (TLC). Spot each fraction (or a selection of fractions) on a TLC plate, alongside a spot of your crude starting material. Develop the plate in the same solvent system used for the column chromatography. Fractions that show a single spot at the same Rf value as your desired product in the crude mixture are likely to contain the pure compound. These pure fractions can then be combined.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Mobile Phase Selection

Objective: To determine the optimal solvent system for column chromatography.

Materials:

  • Crude this compound

  • TLC plates (silica gel 60 F254)

  • Developing chambers

  • A selection of solvents (e.g., hexanes, petroleum ether, ethyl acetate, dichloromethane)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare a dilute solution of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Prepare different solvent systems with varying ratios of a non-polar and a polar solvent (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

  • Pour a small amount of each solvent system into separate developing chambers and allow the atmosphere to saturate.

  • Place one TLC plate into each chamber and allow the solvent front to travel up the plate.

  • Once the solvent front is near the top, remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will give the product an Rf value of approximately 0.25-0.35, with good separation from impurities.

Column Chromatography Purification

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Optimized mobile phase from TLC analysis

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the least polar mobile phase you plan to use.

    • Pour the slurry into the column, and gently tap the column to ensure even packing and remove any air bubbles. Allow the solvent to drain until it is just above the silica gel level.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in separate tubes.

    • If using a gradient elution, gradually increase the polarity of the mobile phase over time.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC as described above.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Typical ApplicationExpected Rf Range (Product)
Hexanes:Ethyl Acetate (8:2)Initial screening for separation0.2 - 0.4
Hexanes:Ethyl Acetate (7:3)Column elution0.25 - 0.35
Petroleum Ether:Ethyl Acetate (1:1)Reported for similar thiazole analog[1]~0.5
Dichloromethane:Hexanes (1:1)Alternative for better solubilityVaries

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Streaking/Tailing Sample overload, high polarity, impuritiesUse a more dilute sample, adjust mobile phase polarity, add a modifier (e.g., triethylamine)
Low or No Recovery Compound stuck on column, decompositionFlush with a more polar solvent, use deactivated silica or an alternative stationary phase (alumina)
Poor Separation Inappropriate solvent system, poor column packingRe-optimize mobile phase with TLC, repack the column carefully
Product Decomposition Acidity of silica gelUse deactivated silica gel or a neutral stationary phase like alumina

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_material Crude Ethyl 2-bromooxazole-4-carboxylate tlc TLC Analysis for Mobile Phase Optimization crude_material->tlc Select optimal solvent pack_column Pack Column with Silica Gel Slurry tlc->pack_column load_sample Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute_column Elute Column with Optimized Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions Monitor purity combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Solvent Removal (Rotary Evaporation) combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_streaking Issue: Streaking / Tailing cluster_recovery Issue: Low / No Recovery cluster_separation Issue: Poor Separation start Problem Encountered during Chromatography check_loading Reduce Sample Concentration flush_column Flush with Highly Polar Solvent reoptimize_tlc Re-optimize Mobile Phase with TLC adjust_polarity Adjust Mobile Phase Polarity check_loading->adjust_polarity add_modifier Add Modifier (e.g., 0.1% TEA) adjust_polarity->add_modifier check_stability Test for Decomposition (2D TLC) flush_column->check_stability change_adsorbent Use Deactivated Silica or Alumina check_stability->change_adsorbent repack_column Repack Column Carefully reoptimize_tlc->repack_column gradient_elution Use Gradient Elution repack_column->gradient_elution

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Synthesis of Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-bromooxazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, focusing on potential side reactions and their mitigation.

Question: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors throughout the synthetic process. Based on analogous syntheses, incomplete reactions are a primary concern. To troubleshoot, consider the following:

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the progress using thin-layer chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials. For instance, in bromination steps, the activity of the brominating agent (e.g., N-bromosuccinimide) is crucial.

  • Moisture: The presence of water can lead to hydrolysis of the ester functionality, reducing the yield of the desired product. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

The formation of multiple products is a common challenge. Potential side reactions during the synthesis of this compound and similar heterocyclic compounds include:

  • Over-bromination: Introduction of more than one bromine atom onto the oxazole ring can occur, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

  • Hydrolysis: As mentioned, the ethyl ester is susceptible to hydrolysis back to the carboxylic acid, particularly if there is moisture in the reaction mixture or during workup.

  • Ring Opening: Under harsh reaction conditions (e.g., high temperatures, strong acids or bases), the oxazole ring may be unstable and undergo cleavage.

Question: How can I minimize the formation of these side products?

Optimizing reaction conditions is key to minimizing side product formation:

  • Stoichiometry: Carefully control the molar ratios of your reactants. For bromination, use a stoichiometric amount or a slight excess of the brominating agent to avoid over-bromination.

  • Solvent Choice: The solvent can significantly influence the reaction pathway. Polar aprotic solvents like DMF or THF are often used. It is crucial to select a solvent in which all reactants are soluble to ensure a homogeneous reaction mixture.[1]

  • Temperature Control: Maintain the recommended reaction temperature. For exothermic reactions, such as bromination, it may be necessary to cool the reaction mixture to prevent runaway reactions and the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is a standard synthetic route for this compound?

Q2: What are the key parameters to control during the synthesis?

The critical parameters to monitor and control are:

  • Temperature: To prevent side reactions and decomposition.

  • Reaction Time: To ensure complete conversion of the starting material without the formation of degradation products.

  • Stoichiometry of Reagents: Particularly the brominating agent, to prevent over-bromination.

  • Purity of Starting Materials and Solvents: To avoid introducing contaminants that could lead to side reactions.

Q3: How can I purify the final product?

Column chromatography is a common and effective method for purifying this compound from unreacted starting materials and side products. A typical solvent system for elution would be a mixture of ethyl acetate and petroleum ether or hexane. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.

Quantitative Data Summary

ParameterConditionExpected OutcomePotential IssueTroubleshooting
Yield Optimized> 80%< 50%Check reagent purity, reaction time, and temperature.
Purity After Chromatography> 98%Multiple spots on TLCOptimize chromatography conditions (solvent gradient, silica gel).
Brominating Agent 1.0 - 1.1 equivalentsMonobrominationDi- or polybrominationUse stoichiometric amount, control addition rate.
Reaction Temperature 0 - 25 °C (for bromination)Clean reactionFormation of byproductsUse an ice bath to maintain low temperature.

Experimental Protocols

Protocol 1: Synthesis of Ethyl oxazole-4-carboxylate (via Robinson-Gabriel Synthesis - Adapted)

  • To a solution of ethyl bromopyruvate (1 equivalent) in a suitable solvent (e.g., toluene/dioxane 1:1), add the appropriate amide (e.g., formamide, 1 equivalent).[2]

  • Heat the reaction mixture to reflux for 24-72 hours, monitoring the reaction progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).

Protocol 2: Synthesis of this compound (via Bromination - Adapted)

  • Dissolve Ethyl oxazole-4-carboxylate (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/hexane) to afford this compound.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions A Ethyl oxazole-4-carboxylate B This compound (Target Product) A->B NBS, Solvent C Ethyl 2,5-dibromooxazole-4-carboxylate (Over-bromination) A->C Excess NBS D 2-Bromooxazole-4-carboxylic acid (Hydrolysis) B->D H₂O

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow cluster_issues Potential Issues cluster_solutions Solutions start Low Yield or Impurities Observed check_tlc Analyze TLC Plate start->check_tlc unreacted_sm Unreacted Starting Material check_tlc->unreacted_sm Yes multiple_products Multiple Products check_tlc->multiple_products No increase_time_temp Increase Reaction Time / Temperature unreacted_sm->increase_time_temp check_reagents Check Reagent Purity unreacted_sm->check_reagents optimize_stoichiometry Optimize Stoichiometry multiple_products->optimize_stoichiometry purify Purify via Column Chromatography multiple_products->purify

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-bromooxazole-4-carboxylate in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is a versatile building block commonly used in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to introduce diverse functionalities at the 2-position of the oxazole ring.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors. Common issues include inactive catalyst, improper choice of base or solvent, and degradation of the boronic acid reagent.[1][2] The electron-deficient nature of the oxazole ring can also present challenges. It is crucial to ensure anhydrous and anaerobic conditions to prevent catalyst deactivation and protodeboronation of the boronic acid.[3]

Q3: What side products are commonly observed in cross-coupling reactions with this compound?

A3: Common side products include homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions), dehalogenation of the starting material to form ethyl oxazole-4-carboxylate, and in Sonogashira couplings, the homocoupling of the terminal alkyne (Glaser coupling).[4]

Q4: Which palladium catalyst and ligands are generally recommended for coupling with this substrate?

A4: The choice of catalyst and ligand is critical and often substrate-dependent. For Suzuki couplings with heteroaryl bromides, palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands such as SPhos or XPhos often provide good results.[5] For Sonogashira reactions, a combination of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst is standard, though copper-free protocols are also utilized to prevent alkyne homocoupling.[6]

Q5: How critical is the choice of base in these reactions?

A5: The base plays a crucial role in the catalytic cycle, and its choice can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[5] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium or lithium tert-butoxide are frequently used.[7] The optimal base is dependent on the specific reaction and coupling partners.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Pd(0) species not formed or degraded).Use a fresh palladium source or a pre-catalyst. Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere (Argon or Nitrogen).[1][3]
Inappropriate ligand for the specific transformation.Screen a variety of phosphine ligands, particularly bulky, electron-rich ligands for challenging couplings.[5]
Incorrect base or insufficient amount of base.The choice of base is critical. For Suzuki reactions, try switching between carbonate and phosphate bases. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base is used.[1][7]
Poor solubility of reagents.Select a solvent system in which all reactants are soluble at the reaction temperature. For Suzuki couplings, solvent mixtures like dioxane/water or toluene/water are common.[2]
Formation of Dehalogenated Byproduct Presence of a hydrogen source (e.g., water, protic solvent).Use anhydrous solvents and reagents. Consider using a non-protic solvent system.[5]
Reaction temperature is too high or reaction time is too long.Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after completion.[5]
Significant Homocoupling of Coupling Partner Presence of oxygen, especially in Suzuki and Sonogashira reactions.Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere throughout the experiment.[4][5]
Use of a Pd(II) precatalyst in Suzuki coupling.Consider using a Pd(0) source like Pd(PPh₃)₄ to minimize homocoupling of the boronic acid.[5]
High concentration of copper co-catalyst in Sonogashira coupling.Reduce the loading of the copper catalyst or consider a copper-free protocol.[4]
Difficulty in Product Purification Contamination with residual palladium catalyst.Pass the crude product through a plug of silica gel or use a palladium scavenger.
Contamination with boronic acid byproducts in Suzuki coupling.An aqueous wash with a mild base can help remove unreacted boronic acid and its byproducts.

Data Presentation

Table 1: Illustrative Catalyst Loading Optimization for Suzuki-Miyaura Coupling of a Bromo-oxazole Derivative

Note: The following data is compiled from literature for illustrative purposes for a similar bromo-oxazole system and may require optimization for this compound.

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O8085
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane10092
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Toluene11088

Table 2: Representative Conditions for Various Cross-Coupling Reactions with Bromo-heterocycles

Note: These conditions are based on general protocols for similar substrates and should be optimized for this compound.

Reaction TypePalladium CatalystLigandBaseSolvent
Heck Pd(OAc)₂ (2 mol%)P(o-tolyl)₃ (4 mol%)Et₃NDMF
Sonogashira Pd(PPh₃)₂Cl₂ (2 mol%)-Et₃NTHF
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBuToluene

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 4:1 dioxane/water). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if applicable).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide co-catalyst (2-10 mol%).

  • Solvent and Reagent Addition: Add the anhydrous and degassed solvent (e.g., THF or toluene), followed by the amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh this compound, coupling partner, and base B Add to flame-dried flask A->B C Establish inert atmosphere (Ar/N2 purge) B->C D Add degassed solvent C->D E Add Pd catalyst (& ligand if separate) D->E F Heat to desired temperature with stirring E->F G Monitor reaction by TLC/LC-MS F->G H Cool to room temperature G->H I Aqueous work-up H->I J Dry and concentrate organic layer I->J K Purify by column chromatography J->K

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the catalyst active and a suitable ligand used? Start->CheckCatalyst CheckConditions Are reaction conditions (solvent, base, temp) appropriate? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen different Pd sources, ligands, and catalyst loading. CheckCatalyst->OptimizeCatalyst No CheckReagents Are starting materials pure and stable? CheckConditions->CheckReagents Yes OptimizeConditions Screen solvents, bases, and adjust temperature. CheckConditions->OptimizeConditions No PurifyReagents Purify starting materials and ensure anhydrous/anaerobic conditions. CheckReagents->PurifyReagents No Success Improved Yield CheckReagents->Success Yes OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

References

Preventing decomposition of Ethyl 2-bromooxazole-4-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 2-bromooxazole-4-carboxylate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during reactions?

A1: The primary decomposition pathways for this compound during reactions, particularly palladium-catalyzed cross-coupling reactions, are hydrodehalogenation and hydrolysis. Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom, leading to the formation of ethyl oxazole-4-carboxylate as a byproduct.[1][2] Hydrolysis can occur at the ester functional group or, under certain conditions, lead to the opening of the oxazole ring.[3]

Q2: How can I minimize hydrodehalogenation in my palladium-catalyzed coupling reaction?

A2: To minimize hydrodehalogenation, it is crucial to carefully select the reaction conditions. Key factors include the choice of ligand, base, and solvent. Using bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the desired cross-coupling over hydrodehalogenation.[1] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong or amine-based bases.[1] Non-polar aprotic solvents, for instance, toluene, are generally recommended over solvents like DMF or alcohols, which can act as hydride sources.[1][2]

Q3: What conditions can lead to the hydrolysis of this compound?

A3: Hydrolysis of the ethyl ester can occur under either acidic or basic aqueous conditions. More severe conditions, such as the use of strong acids or bases and elevated temperatures, can potentially lead to the cleavage of the oxazole ring itself.[3] It is important to control the water content in the reaction mixture, especially when using hygroscopic solvents or reagents.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at -20°C. It is important to avoid exposure to moisture, strong oxidizing agents, and sources of ignition.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound and provides systematic solutions.

Issue 1: Low Yield of Desired Product and Presence of a Major Byproduct Identified as Ethyl oxazole-4-carboxylate.

This issue is likely due to significant hydrodehalogenation of the starting material.

Troubleshooting Workflow:

start Low Yield & Hydrodehalogenation Detected step1 Review Reaction Conditions: - Ligand - Base - Solvent - Temperature start->step1 step2 Optimize Ligand: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) step1->step2 step3 Optimize Base: Use a weaker, non-nucleophilic inorganic base (e.g., K₃PO₄, Cs₂CO₃) step2->step3 step4 Optimize Solvent: Switch to a non-polar aprotic solvent (e.g., Toluene, Dioxane) step3->step4 step5 Lower Reaction Temperature step4->step5 end Improved Yield of Desired Product step5->end

Caption: Troubleshooting workflow for hydrodehalogenation.

Data on Reaction Condition Optimization for Suzuki Coupling:

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome with Condition B
Ligand PPh₃XPhosReduced hydrodehalogenation
Base Na₂CO₃K₃PO₄Minimized side reactions
Solvent Toluene/Ethanol (4:1)TolueneReduced source of hydrides
Temperature 100 °C80-90 °CDecreased rate of decomposition
Issue 2: Formation of Carboxylic Acid Byproduct and/or Ring-Opened Products.

This indicates that hydrolysis of the ester or the oxazole ring is occurring.

Troubleshooting Workflow:

start Hydrolysis Detected: - Carboxylic acid byproduct - Ring-opened products step1 Ensure Anhydrous Conditions: - Dry solvents and reagents - Use of inert atmosphere start->step1 step2 Evaluate Base: - Avoid strong aqueous bases - Use anhydrous inorganic bases step1->step2 step3 Control Reaction Temperature: - Lower the temperature to minimize hydrolysis rate step2->step3 end Minimized Hydrolysis and Improved Product Purity step3->end

Caption: Troubleshooting workflow for hydrolysis.

Recommended Anhydrous Reaction Conditions:

ParameterRecommendationRationale
Solvents Use freshly distilled or commercially available anhydrous solvents.Minimizes the presence of water which can act as a nucleophile.
Reagents Dry hygroscopic reagents (e.g., bases) before use.Prevents the introduction of water into the reaction mixture.
Atmosphere Maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction.Excludes atmospheric moisture.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is designed to minimize the decomposition of this compound.

Reaction Scheme:

reactant1 This compound product Ethyl 2-aryloxazole-4-carboxylate reactant1->product + reactant2 Ar-B(OH)₂ reactant2->product reagents Pd(OAc)₂ (2 mol%) XPhos (4 mol%) K₃PO₄ (2.0 equiv) Toluene, 80-90 °C

Caption: Optimized Suzuki-Miyaura coupling of this compound.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Stille Coupling Protocol

This protocol provides a general method for the Stille coupling of this compound.

Reaction Scheme:

reactant1 This compound product Ethyl 2-aryloxazole-4-carboxylate reactant1->product + reactant2 Ar-Sn(Bu)₃ reactant2->product reagents Pd(PPh₃)₄ (5 mol%) Anhydrous DMF or Toluene Heat

References

Troubleshooting low conversion rates in reactions with Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-bromooxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the common causes and how can I improve the conversion rate?

Low conversion rates in Suzuki-Miyaura couplings involving this compound can stem from several factors, often related to the catalyst system, reaction conditions, or the stability of the starting materials.

Common Causes and Troubleshooting Strategies:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is deactivating prematurely.

    • Solution: Use a pre-catalyst or a robust ligand that protects the palladium center. Bulky, electron-rich phosphine ligands like SPhos and XPhos can be effective for heteroaryl couplings.[1] Consider using a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction of a Pd(II) source, which can sometimes lead to side reactions.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction success.[2]

    • Solution: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] The solvent system must solubilize all reactants. Common choices include dioxane, THF, DMF, and toluene, often with water.[2][3] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[1]

  • Side Reactions: Dehalogenation (hydrodebromination) of the starting material or homocoupling of the boronic acid can significantly reduce the yield of the desired product.[1]

    • Solution for Dehalogenation: Ensure anhydrous conditions and consider lowering the reaction temperature or shortening the reaction time.[1]

    • Solution for Homocoupling: Maintain a strict inert atmosphere (nitrogen or argon) to exclude oxygen.[1]

  • Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier.

    • Solution: While excessively high temperatures can cause degradation, some Suzuki couplings benefit from heating, with temperatures around 120°C sometimes being effective.[3]

Below is a table summarizing potential starting points for optimizing your Suzuki-Miyaura coupling reaction.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%)
Ligand NoneNoneSPhos (4 mol%)
Base K₂CO₃ (2 eq)Cs₂CO₃ (2 eq)K₃PO₄ (2 eq)
Solvent Dioxane/H₂O (4:1)THF/H₂O (4:1)Toluene
Temperature 80-100 °C65-80 °C110 °C

Note: This data is illustrative and based on general principles for Suzuki-Miyaura couplings. Optimal conditions should be determined experimentally for each specific substrate combination.

Q2: I am observing significant dehalogenation of my this compound during a palladium-catalyzed cross-coupling reaction. How can I minimize this side reaction?

Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in cross-coupling chemistry, particularly with electron-deficient heteroaryl halides.

Strategies to Minimize Dehalogenation:

  • Use Anhydrous Solvents: The presence of water or other protic sources can facilitate the dehalogenation pathway. Ensure your solvents are thoroughly dried.[1]

  • Optimize the Base: Some bases can promote dehalogenation more than others. Weaker bases or bicarbonate salts may be beneficial.

  • Lower the Reaction Temperature: Harsher reaction conditions can increase the rate of dehalogenation. Try running the reaction at a lower temperature for a longer period.[1]

  • Select the Right Catalyst/Ligand System: Certain palladium catalysts and ligands are more prone to causing dehalogenation. Screening different catalyst systems is recommended.[1]

Q3: My Buchwald-Hartwig amination with this compound is not proceeding to completion. What should I investigate?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of reagents and conditions.[4]

Key Areas for Troubleshooting:

  • Ligand Choice: The ligand is crucial for a successful Buchwald-Hartwig amination. For challenging substrates, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote oxidative addition.[5]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like LHMDS or Cs₂CO₃ can be effective and may offer better functional group tolerance.[6]

  • Solvent: Aprotic solvents such as toluene, dioxane, or THF are generally used. It's important to avoid solvents that can coordinate to the palladium catalyst and inhibit the reaction, such as chloroform or pyridine.[7]

  • Catalyst Pre-activation: Using a palladacycle pre-catalyst can lead to more consistent results as it avoids the need for in-situ reduction of a Pd(II) source to the active Pd(0) species.[7]

ParameterRecommended Starting Conditions
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.2 eq)
Solvent Toluene
Temperature 100 °C

Note: This table provides a general starting point. Optimization will likely be required for your specific amine coupling partner.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • To a dry reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Verify Purity and Integrity of Starting Materials & Reagents start->check_reagents optimize_catalyst Screen Different Catalyst/Ligand Systems check_reagents->optimize_catalyst optimize_base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) optimize_catalyst->optimize_base optimize_solvent Screen Different Solvents (e.g., Dioxane, THF, Toluene) optimize_base->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp check_side_reactions Analyze for Side Products (Dehalogenation, Homocoupling) optimize_temp->check_side_reactions mitigate_dehalogenation Implement Strategies to Reduce Dehalogenation (e.g., lower temp) check_side_reactions->mitigate_dehalogenation Dehalogenation Observed mitigate_homocoupling Ensure Rigorous Inert Atmosphere check_side_reactions->mitigate_homocoupling Homocoupling Observed success Improved Conversion Rate check_side_reactions->success No Major Side Products mitigate_dehalogenation->success mitigate_homocoupling->success

Caption: A logical workflow for troubleshooting low conversion rates.

Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd2_complex R-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) pd2_complex->transmetalation + R'-M or + R'2NH / Base pd2_intermediate R-Pd(II)-R' L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 - R-R'

Caption: A generalized catalytic cycle for cross-coupling reactions.

References

Technical Support Center: Recrystallization of Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-bromooxazole-4-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, a good starting point is a non-polar solvent. For the structurally similar compound, Ethyl 2-bromothiazole-4-carboxylate, recrystallization is effectively performed using petroleum ether. Therefore, non-polar solvents such as hexanes or heptanes are excellent initial candidates. Alternatively, a mixed solvent system, such as ethyl acetate/hexanes, can be employed. In this system, the compound is dissolved in a minimum amount of the "good" solvent (ethyl acetate) at an elevated temperature, followed by the gradual addition of the "poor" solvent (hexanes) to induce crystallization.

Q2: What are the expected physical properties of purified this compound?

A2: Purified this compound should be a white crystalline solid. The presence of color may indicate impurities.

Q3: How can I assess the purity of my recrystallized product?

A3: The purity of the recrystallized this compound can be assessed by several methods. Melting point determination is a common technique; a sharp melting point range close to the literature value indicates high purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry can confirm the chemical identity and the absence of impurities. Chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to detect the presence of contaminants.

Q4: What is a typical recovery rate for the recrystallization of this compound?

A4: The recovery rate can vary significantly based on the initial purity of the crude product and the chosen recrystallization solvent and technique. A successful recrystallization will inevitably result in some loss of product, as the compound has some solubility in the mother liquor. A yield of 70-90% is generally considered good for a single recrystallization step, but this is highly dependent on the specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was added).2. The solution is supersaturated.1. Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the compound.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly.3. High concentration of impurities.1. Re-heat the solution to dissolve the oil, add a small amount of a "poorer" solvent, and cool slowly.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. Consider pre-purifying the crude material by column chromatography to remove significant impurities.
Low recovery of the recrystallized product. 1. Too much solvent was used, leading to significant loss of the compound in the mother liquor.2. Premature crystallization during hot filtration.3. The crystals were washed with a solvent at room temperature.1. Use the minimum amount of hot solvent necessary to dissolve the compound.2. Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The recrystallized product is still impure. 1. The cooling process was too rapid, trapping impurities within the crystal lattice.2. The chosen solvent is not appropriate for rejecting the specific impurities present.1. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.2. Perform a second recrystallization using a different solvent system.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined empirically.

1. Solvent Selection:

  • Based on the properties of similar compounds, a non-polar solvent like hexanes or a mixed solvent system like ethyl acetate/hexanes is recommended.

  • To test a solvent, place a small amount of the crude compound in a test tube and add the solvent dropwise. A good solvent will dissolve the compound when heated but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., hexanes).

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a flammable solvent, use a water bath or a heating mantle and a condenser.

  • If insoluble impurities are present, perform a hot filtration.

3. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

4. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

5. Drying:

  • Dry the crystals under vacuum to remove all traces of the solvent.

  • Determine the yield and assess the purity of the final product.

Visualizations

Troubleshooting Workflow for Recrystallization

G Troubleshooting Recrystallization start Crude Compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals Form? cool->crystals oil Oils Out? crystals->oil No filter Filter and Dry Crystals crystals->filter Yes reheat_add_poor Reheat, add 'poor' solvent, cool slowly oil->reheat_add_poor Yes supersaturated Supersaturated? oil->supersaturated No end Pure Product filter->end reheat_add_poor->cool induce Scratch/Seed supersaturated->induce Yes evaporate Evaporate some solvent and re-cool supersaturated->evaporate No induce->cool evaporate->cool

Caption: A flowchart for troubleshooting common recrystallization issues.

Solvent Selection Logic

G Solvent Selection Logic start Crude Compound test_solvent Test Solubility in Hot & Cold Solvent start->test_solvent soluble_hot Soluble in Hot? test_solvent->soluble_hot insoluble_cold Insoluble in Cold? soluble_hot->insoluble_cold Yes try_another Try Another Solvent soluble_hot->try_another No good_solvent Good Single Solvent insoluble_cold->good_solvent Yes solvent_pair Consider Solvent Pair insoluble_cold->solvent_pair No try_another->test_solvent solvent_pair->test_solvent

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Technical Support Center: Managing Reaction Byproducts in Ethyl 2-bromooxazole-4-carboxylate Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common byproducts encountered during palladium-catalyzed cross-coupling reactions with Ethyl 2-bromooxazole-4-carboxylate.

General Issues & FAQs

Question: I am observing low yields in my coupling reaction despite the consumption of the starting material, this compound. What are the likely side reactions?

Answer: When the starting aryl bromide is consumed without a high yield of the desired product, two common side reactions are likely occurring: dehalogenation of the starting material and homocoupling of the coupling partner.

  • Dehalogenation: This is the reduction of the C-Br bond, replacing the bromine atom with a hydrogen atom to form Ethyl oxazole-4-carboxylate. This side reaction is particularly noted in Suzuki-Miyaura couplings of bromo-heterocycles.[1][2][3][4]

  • Homocoupling: This involves the coupling of two molecules of your reaction partner, such as the boronic acid in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction, to form a symmetrical dimer.[5][6][7][8]

It is crucial to analyze the crude reaction mixture by LC-MS or NMR to identify these byproducts and guide your optimization strategy.

Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds but can be plagued by side reactions, primarily the homocoupling of the boronic acid partner and dehalogenation of the this compound.

Question: What causes the formation of a boronic acid homocoupling byproduct (biaryl) in my Suzuki reaction, and how can I minimize it?

Answer: Boronic acid homocoupling is a frequent byproduct that reduces the yield of the desired cross-coupled product and complicates purification.[5] The primary causes are the presence of oxygen and the choice of palladium precursor.[5][7]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[5][7]

  • Palladium(II)-Mediated Homocoupling: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) can lead to a direct reaction with the boronic acid, generating the homocoupled product at the start of the reaction.[5]

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step is to remove dissolved oxygen from the solvent and reaction mixture.

    • Inert Gas Sparging: Bubble argon or nitrogen through the solvent for 15-30 minutes.[5]

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform three to five freeze-pump-thaw cycles for the most effective oxygen removal.[5]

  • Catalyst and Ligand Selection: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

    • Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling pathway over homocoupling.[6]

  • Base Selection: The base plays a crucial role in activating the boronic acid. The choice of base can affect selectivity, with weaker bases sometimes favoring the desired reaction.[9]

Question: I've identified Ethyl oxazole-4-carboxylate as a major byproduct. How do I prevent this dehalogenation?

Answer: Dehalogenation (or protodebromination) is a common side reaction for bromo-heterocycles.[1][2][3][4] It can be influenced by the catalyst system, base, and solvent.

Troubleshooting Strategies:

  • Choice of Halogen: While your starting material is fixed, it is known that chloro and bromo derivatives are often superior to iodo-pyrazoles in Suzuki reactions due to a reduced tendency for dehalogenation.[2][3][4] This suggests that the C-Br bond strength is a factor.

  • Ligand and Catalyst: The ligand can influence the stability of the palladium intermediates and suppress dehalogenation. Experimenting with different phosphine ligands is recommended.

  • Solvent and Base Combination: The solvent and base can be a source of protons for the dehalogenation pathway. Ensure anhydrous solvents are used and consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

Table 1: Troubleshooting Summary for Suzuki Coupling Byproducts
IssuePotential CauseRecommended Solution
Boronic Acid Homocoupling Presence of dissolved oxygen.Rigorously degas solvents and the reaction mixture (Inert gas sparging or Freeze-Pump-Thaw cycles).[5]
Suboptimal catalyst/ligand.Use bulky, electron-rich phosphine ligands like SPhos or XPhos.[6]
Use of Pd(II) precatalyst.Consider using a Pd(0) source directly or ensure rapid reduction to Pd(0) in situ.
Dehalogenation Proton source in the reaction.Use anhydrous solvents and screen different inorganic bases.
Unstable catalyst intermediate.Screen different palladium catalysts and phosphine ligands to find a more stable system.
Reaction temperature too high.Lower the reaction temperature and monitor for longer reaction times.

Sonogashira Coupling Troubleshooting

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond. The most common byproduct is the homocoupling of the terminal alkyne, which results in a symmetrical 1,3-diyne (Glaser coupling).

Question: How can I prevent the formation of diyne byproducts from the homocoupling of my terminal alkyne?

Answer: Alkyne homocoupling is typically promoted by the copper co-catalyst in the presence of oxygen.[10] Elevated temperatures can also increase the rate of this side reaction.[11][12]

Troubleshooting Strategies:

  • Strictly Anaerobic Conditions: As with Suzuki coupling, thoroughly degassing the reaction mixture is essential to prevent oxidative homocoupling.

  • Copper-Free Conditions: The most effective way to avoid copper-mediated homocoupling is to use a copper-free Sonogashira protocol. These methods often rely on specific palladium catalysts and ligands that can facilitate the catalytic cycle without a copper co-catalyst.[10]

  • Control Reaction Temperature: Overheating the reaction can lead to increased byproduct formation. Maintain the lowest effective temperature for the coupling to proceed.[11][12]

  • Use a Co-solvent or Additive: In some cases, additives or using a co-solvent like piperidine can help suppress homocoupling.

Stille & Heck Coupling Considerations

Question: What are the expected byproducts for Stille and Heck couplings with this compound?

Answer:

  • Stille Coupling: The most prevalent side reaction in Stille coupling is the homocoupling of the organostannane reagent.[8] This occurs when two organotin molecules react with the palladium catalyst. The toxicity of tin reagents is a significant drawback of this reaction.[13]

  • Heck Reaction: The Heck reaction couples the substrate with an alkene.[14][15][16] Potential side reactions include dehalogenation of the starting material, similar to the Suzuki reaction, and isomerization of the alkene product. The choice of base and additives like phase-transfer catalysts can be crucial for suppressing these pathways.[17]

Experimental Protocols & Workflows

Protocol 1: General Procedure for a Degassed Suzuki-Miyaura Coupling
  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the chosen base (e.g., K₂CO₃, 2.0-3.0 eq), and the phosphine ligand (e.g., SPhos, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the reaction solvent (e.g., dioxane, toluene, or DMF), which has been previously degassed by sparging with argon for at least 30 minutes.

  • Final Degassing: Sparge the entire reaction mixture with the inert gas for an additional 10-15 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2.5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

G cluster_desired Desired Suzuki Cross-Coupling Pathway cluster_side Side Reaction: Boronic Acid Homocoupling pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-Br) pd0->ox_add pdi_complex Ar-Pd(II)-Br ox_add->pdi_complex transmetal Transmetalation (Ar'-B(OH)₂) pdi_complex->transmetal pdi_biaryl Ar-Pd(II)-Ar' transmetal->pdi_biaryl red_elim Reductive Elimination pdi_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product Desired Product (Ar-Ar') red_elim->product pd0_ox Pd(0)L_n pdii_ox Pd(II) pd0_ox->pdii_ox oxygen O₂ (Trace) oxygen->pd0_ox Oxidizes transmetal1 Transmetalation (Ar'-B(OH)₂) pdii_ox->transmetal1 pd_ar1 Ar'-Pd(II) transmetal1->pd_ar1 transmetal2 Second Transmetalation pd_ar1->transmetal2 pd_biaryl_homo Ar'-Pd(II)-Ar' transmetal2->pd_biaryl_homo red_elim_homo Reductive Elimination pd_biaryl_homo->red_elim_homo homo_product Homocoupled Byproduct (Ar'-Ar') red_elim_homo->homo_product

Caption: Competing pathways of Suzuki coupling and oxygen-mediated homocoupling.

G cluster_sm_present SM Remains cluster_sm_absent SM Consumed start Start: Low Yield of Coupled Product check_sm Is Starting Material (Ar-Br) Consumed? start->check_sm optimize Optimize Reaction: - Increase Temperature - Screen Catalysts/Ligands - Change Solvent/Base check_sm->optimize No analyze Analyze Byproducts (LC-MS, NMR) check_sm->analyze Yes is_dehalo Dehalogenation Product (Ar-H) Observed? analyze->is_dehalo is_homo Homocoupling Product (Ar'-Ar') Observed? analyze->is_homo sol_dehalo Troubleshoot Dehalogenation: - Use Anhydrous Solvents - Screen Ligands - Lower Temperature is_dehalo->sol_dehalo Yes sol_homo Troubleshoot Homocoupling: - Rigorously Degas System - Use Bulky Ligands - Consider Copper-Free (if Sonogashira) is_homo->sol_homo Yes

Caption: A troubleshooting flowchart for low-yield coupling reactions.

References

Effect of solvent on the reactivity of Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-bromooxazole-4-carboxylate. The information is designed to address common issues encountered during experimentation, with a focus on the impact of solvent choice on reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity characteristics of this compound?

This compound is a versatile heterocyclic building block used in the synthesis of various pharmaceutical and biologically active compounds.[1][2] Its reactivity is primarily centered around the bromine atom at the 2-position of the oxazole ring, which is susceptible to nucleophilic substitution and cross-coupling reactions.[1] The ethyl ester at the 4-position enhances its solubility in many common organic solvents.[1]

Q2: How does the choice of solvent affect nucleophilic substitution reactions with this compound?

The solvent plays a critical role in determining the mechanism and rate of nucleophilic substitution reactions.

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents are capable of hydrogen bonding and can stabilize both the carbocation intermediate in an SN1-type mechanism and the leaving group.[3][4] For a secondary halide like this, a polar protic solvent could favor an SN1 pathway, particularly with weaker nucleophiles.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents do not have acidic protons and are poor at solvating anions (the nucleophile).[5] This lack of solvation increases the effective nucleophilicity of the attacking species, thus favoring an SN2-type mechanism.[4][5]

Q3: Which solvents are recommended for Suzuki-Miyaura cross-coupling reactions?

A variety of solvents can be employed for Suzuki-Miyaura cross-coupling reactions. Common choices include:

  • Ethers: Dioxane, Tetrahydrofuran (THF), and 1,2-dimethoxyethane (DME) are frequently used.

  • Alcohols/Water Mixtures: Ethanol/water or isopropanol/water mixtures are also common and can be effective.

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be used, particularly for less reactive substrates.

  • "Green" Solvents: Propylene carbonate has been explored as a more environmentally friendly alternative.[6]

The optimal solvent often depends on the specific boronic acid or ester being used and the desired reaction temperature.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent Choice If using a polar protic solvent, switch to a polar aprotic solvent like DMF or DMSO.Polar aprotic solvents can enhance the reactivity of the nucleophile, favoring the SN2 pathway which is often more efficient for this type of substrate.[5]
Weak Nucleophile Consider using a stronger, less sterically hindered nucleophile.The strength of the nucleophile is a key factor in the rate of SN2 reactions.[7]
Low Reaction Temperature Gradually increase the reaction temperature.Many nucleophilic aromatic substitutions require elevated temperatures to proceed at a reasonable rate.
Decomposition of Starting Material Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Halogenated heterocyclic compounds can be sensitive to air and moisture, especially at higher temperatures.
Issue 2: Incomplete Conversion in Suzuki-Miyaura Cross-Coupling
Potential Cause Troubleshooting Step Rationale
Poor Solubility of Reagents Select a solvent system that ensures all reactants are fully dissolved at the reaction temperature. A mixture of solvents (e.g., toluene/ethanol/water) can sometimes be effective.Inadequate solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
Ineffective Base Switch to a different base. Common bases for Suzuki couplings include K2CO3, Cs2CO3, and K3PO4.[8]The choice of base can significantly impact the transmetalation step of the catalytic cycle.[9]
Catalyst Deactivation Use a pre-catalyst or ensure anaerobic conditions to prevent oxidation of the Pd(0) species.The active Pd(0) catalyst can be sensitive to oxygen.[9]
Side Reactions If dehalogenation (loss of bromine) is observed, ensure the purity of the boronic acid and consider using a milder base.Protodeboronation of the boronic acid can lead to the formation of a proton source, which can then cause dehalogenation of the starting material.[10]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution
  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, 0.1-0.5 M) under an inert atmosphere, add the nucleophile (1.1-1.5 eq.) and a non-nucleophilic base if required (e.g., K2CO3, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., dioxane/water 4:1, 0.1 M).

  • Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: - this compound - Nucleophile/Boronic Acid - Catalyst/Base solvent Add Degassed Solvent start->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to Target Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for reactions involving this compound.

solvent_effect cluster_protic Polar Protic Solvent (e.g., Ethanol, Water) cluster_aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) reagents This compound + Nucleophile sn1_path Favors SN1-like Pathway reagents->sn1_path sn2_path Favors SN2-like Pathway reagents->sn2_path stabilization Stabilizes Carbocation Intermediate & Leaving Group sn1_path->stabilization product Substituted Product stabilization->product nucleophile_enhancement Enhances Nucleophile Reactivity sn2_path->nucleophile_enhancement nucleophile_enhancement->product

Caption: Influence of solvent polarity on nucleophilic substitution pathways.

References

Optimizing reaction temperature for Suzuki coupling of Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for the Suzuki coupling of Ethyl 2-bromooxazole-4-carboxylate.

Troubleshooting Guide: Optimizing Reaction Temperature

Issue: Low or No Product Yield

Low or non-existent yield of the desired coupled product is a common issue in the Suzuki coupling of electron-deficient heteroaryl halides like this compound. Temperature plays a critical role in reaction kinetics and catalyst stability.

Potential Cause Troubleshooting Recommendation
Reaction Temperature is Too Low Insufficient thermal energy can lead to a sluggish reaction. Gradually increase the reaction temperature in 10-20°C increments. For thermally stable reactants, microwave irradiation can significantly reduce reaction times and improve yields.[1][2]
Reaction Temperature is Too High Elevated temperatures (>100-120°C) can cause rapid precipitation of palladium black, indicating catalyst decomposition and leading to a lower yield.[3] Consider lowering the temperature and extending the reaction time.
Inappropriate Catalyst System The chosen palladium catalyst and ligand may not be optimal for the substrate at the given temperature. For challenging heteroaryl couplings, consider using palladacycle precatalysts or catalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can improve catalyst stability and activity.[1]
Poor Solubility of Reactants The starting materials may not be fully dissolved at the current reaction temperature. Screen different solvents or solvent mixtures to ensure all components are in solution.[4]

Issue: Significant Dehalogenation of this compound

Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction that reduces the yield of the desired product.

Potential Cause Troubleshooting Recommendation
Harsh Reaction Conditions High temperatures can promote dehalogenation. Lowering the reaction temperature may minimize this side reaction.[1]
Presence of a Hydrogen Source Ensure that all solvents are anhydrous, as water can be a source of hydrogen.[1][5]
Inappropriate Catalyst/Ligand System Some palladium catalyst systems are more prone to dehalogenation. Screening different catalysts and ligands can help identify a system that minimizes this side reaction.[1]

Issue: Formation of Homocoupling Byproducts

Homocoupling of the boronic acid partner is another common side reaction that consumes the coupling partner and complicates purification.

Potential Cause Troubleshooting Recommendation
Presence of Oxygen Oxygen in the reaction mixture can promote the homocoupling of boronic acids.[6] It is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[6]
Use of a Pd(II) Precatalyst The reduction of Pd(II) precatalysts to the active Pd(0) species can sometimes promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ may help to mitigate this issue.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Suzuki coupling of this compound?

A1: The typical temperature range for Suzuki coupling reactions is between 60-100°C.[7] However, for specific substrates like this compound, the optimal temperature may vary and often requires empirical optimization. Temperatures in the range of 80-100°C are a good starting point for conventional heating.[4]

Q2: Can microwave irradiation be beneficial for this reaction?

A2: Yes, microwave-assisted Suzuki coupling can be highly effective. It can significantly shorten reaction times and often leads to improved yields, especially for reactions that are slow at lower temperatures.[1][2] A common temperature for microwave-assisted Suzuki coupling is 120°C.[1]

Q3: How does temperature affect the stability of the palladium catalyst?

A3: Elevated temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black, which reduces the catalytic activity and overall yield.[3] The choice of ligand can influence the thermal stability of the catalyst.

Q4: I am observing both dehalogenation and low yield. What should I adjust first?

A4: When facing both low yield and dehalogenation, it is often best to first try lowering the reaction temperature.[1] If the yield does not improve, screening different palladium catalysts and ligands that are less prone to dehalogenation at milder temperatures would be the next logical step.

Q5: Does the choice of base influence the optimal reaction temperature?

A5: While the primary role of the base is in the transmetalation step, its strength and nature can influence side reactions. For instance, the use of aqueous bases can contribute to protodeboronation of the boronic acid.[6] While there isn't a direct correlation between the base and the optimal temperature, the overall reaction outcome is a result of the interplay between all parameters, including base, solvent, catalyst, and temperature.

Data Presentation

The following table summarizes the expected outcomes when optimizing the reaction temperature for the Suzuki coupling of this compound. The data is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific boronic acid, catalyst, base, and solvent used.

Reaction Temperature (°C)Expected Yield of Coupled ProductPurity of Crude ProductPredominant Side Products
60Low to ModerateHighUnreacted Starting Material
80Moderate to HighGoodMinor Dehalogenation
100HighModerateDehalogenation, Homocoupling
120 (Conventional Heating)Moderate to LowLowSignificant Dehalogenation, Catalyst Decomposition
120 (Microwave)HighGoodMinor Dehalogenation

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup : In a dry reaction vessel (e.g., a Schlenk tube or microwave vial), combine this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).[4]

  • Inert Atmosphere : Seal the vessel and purge with an inert gas, such as argon or nitrogen.

  • Solvent Addition : Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[4]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[4]

  • Reaction : Heat the reaction mixture to the desired temperature with vigorous stirring. For microwave reactions, set the desired temperature and time (e.g., 120°C for 20 minutes).[1]

  • Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

G cluster_start Start: Low Yield cluster_troubleshooting Troubleshooting Workflow cluster_outcome Outcome start Initial Suzuki Coupling Attempt Results in Low Yield temp_check Is Reaction Temperature Optimized? start->temp_check increase_temp Increase Temperature (e.g., 80-100°C or Microwave) temp_check->increase_temp If sluggish decrease_temp Decrease Temperature (e.g., 60-80°C) temp_check->decrease_temp If catalyst decomposition side_reactions Analyze Side Products: Dehalogenation or Homocoupling? increase_temp->side_reactions decrease_temp->side_reactions catalyst_screen Screen Alternative Catalysts/Ligands (e.g., XPhos, SPhos) side_reactions->catalyst_screen Yes solvent_check Check Reactant Solubility side_reactions->solvent_check No optimized Optimized Yield catalyst_screen->optimized change_solvent Screen Different Solvents solvent_check->change_solvent Poor solvent_check->optimized Good change_solvent->optimized

Caption: Troubleshooting workflow for optimizing Suzuki coupling reaction temperature.

References

Validation & Comparative

Comparison of Ethyl 2-bromooxazole-4-carboxylate and Ethyl 2-chlorooxazole-4-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of two key oxazole building blocks in common organic transformations.

In the realm of medicinal chemistry and materials science, the oxazole scaffold is a privileged heterocycle, and its functionalization is paramount for the development of novel compounds. Among the array of available building blocks, halogenated oxazoles serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparison of the reactivity of two such precursors: Ethyl 2-bromooxazole-4-carboxylate and Ethyl 2-chlorooxazole-4-carboxylate. The selection of the appropriate halide can significantly impact reaction efficiency, required conditions, and overall synthetic strategy.

Executive Summary

The fundamental difference in reactivity between this compound and Ethyl 2-chlorooxazole-4-carboxylate stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This distinction dictates that This compound is the more reactive species in reactions where the cleavage of the C-X bond is a key step, such as in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

Conversely, Ethyl 2-chlorooxazole-4-carboxylate, while less reactive, offers advantages in terms of cost-effectiveness and availability. Its utility as a versatile intermediate for the synthesis of substituted oxazoles has been demonstrated, though it may necessitate more forcing reaction conditions to achieve comparable outcomes to its bromo-counterpart.[1]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. The rate-determining step in many of these catalytic cycles is the oxidative addition of the organohalide to the palladium(0) complex. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates this step, making bromo-substituted substrates generally more reactive than their chloro-analogs.[2][3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures. For the coupling of 2-halooxazoles with boronic acids, the bromo derivative is expected to provide higher yields under milder conditions.

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Performance

ParameterThis compoundEthyl 2-chlorooxazole-4-carboxylate
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃ with specialized ligands (e.g., SPhos, XPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, CsF
Typical Temperature 80-100 °C100-120 °C
Expected Yield Good to ExcellentModerate to Good
Reaction Time 2-12 hours12-24 hours

Note: The data in this table is representative and based on general principles and data from analogous systems. Actual results may vary depending on the specific substrates and reaction conditions.

Stille Coupling

Similar to the Suzuki coupling, the Stille coupling of 2-halooxazoles with organostannanes is expected to proceed more readily with the bromo-substituted substrate.

Table 2: Illustrative Comparison of Stille Coupling Performance

ParameterThis compoundEthyl 2-chlorooxazole-4-carboxylate
Typical Catalyst Pd(PPh₃)₄, PdCl₂(AsPh₃)₂Pd₂(dba)₃ with P(fur)₃
Typical Solvent Toluene, DioxaneDMF, NMP
Typical Temperature 90-110 °C110-140 °C
Expected Yield Good to ExcellentModerate to Good
Reaction Time 4-16 hours18-36 hours

Note: The data in this table is representative and based on general principles and data from analogous systems. Actual results may vary depending on the specific substrates and reaction conditions.

Reactivity in Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution on electron-deficient heterocyclic systems is a key transformation. While direct comparative kinetic data for these specific substrates is scarce, the general principles of SNAr suggest that the nature of the leaving group (halide) is a critical factor. Bromide is a better leaving group than chloride, which would imply a faster reaction rate for the bromooxazole.

Table 3: Illustrative Comparison of Nucleophilic Aromatic Substitution Performance

ParameterThis compoundEthyl 2-chlorooxazole-4-carboxylate
Typical Nucleophiles Amines, Thiols, AlkoxidesAmines, Thiols, Alkoxides
Typical Conditions Moderate temperatures (e.g., 50-80 °C)Higher temperatures (e.g., 80-120 °C) or use of a strong base
Expected Reactivity HigherLower

Note: The data in this table is representative and based on general principles. Actual results may vary depending on the specific nucleophile and reaction conditions.

Experimental Protocols

The following are detailed, representative experimental protocols for key reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ under a positive flow of argon.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Ethyl 2-chlorooxazole-4-carboxylate

Materials:

  • Ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.1 equiv)

  • SPhos (0.2 equiv)

  • Potassium phosphate (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, combine Ethyl 2-chlorooxazole-4-carboxylate, the arylboronic acid, Pd(OAc)₂, SPhos, and potassium phosphate in a dry reaction vessel.

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-M Pd(II)_Diorgano R-Pd(II)(R')L₂ Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Catalytic cycle for palladium-catalyzed cross-coupling reactions.

The initial oxidative addition step is generally the rate-determining step and is more facile for the C-Br bond than the C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism Start 2-Halooxazole (Electron Deficient) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Start->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 2-Substituted Oxazole Meisenheimer->Product - X⁻ (Leaving Group)

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

The stability of the leaving group (X⁻) influences the rate of the second step, with bromide being a better leaving group than chloride.

Conclusion

References

Reactivity Face-Off: Ethyl 2-bromooxazole-4-carboxylate vs. Ethyl 2-iodooxazole-4-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a pivotal decision that dictates the efficiency and success of synthetic routes. This guide presents an objective comparison of the reactivity of Ethyl 2-bromooxazole-4-carboxylate and Ethyl 2-iodooxazole-4-carboxylate in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

The enhanced reactivity of organoiodides over their organobromide counterparts in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This reactivity difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The C-I bond possesses a lower bond dissociation energy, which facilitates the often rate-limiting oxidative addition step in the catalytic cycle of reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. Consequently, reactions involving Ethyl 2-iodooxazole-4-carboxylate are generally expected to proceed under milder conditions, with shorter reaction times and higher yields compared to its bromo-analog.[1]

Comparative Performance in Cross-Coupling Reactions

While direct head-to-head comparative studies for this compound and Ethyl 2-iodooxazole-4-carboxylate are not extensively documented under identical conditions, reactivity trends can be reliably inferred from studies on analogous heterocyclic systems and general principles of aryl halide reactivity. The following tables summarize expected and reported performance data for these two building blocks in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the synthesis of 2-aryloxazole derivatives, the choice of the halogenated precursor significantly impacts reaction efficiency. The iodo-substituted oxazole is expected to demonstrate superior reactivity.[1]

ParameterEthyl 2-iodooxazole-4-carboxylate (Projected)This compound (Projected)
Typical Yield 85-95%70-85%
Reaction Time 2-6 hours8-16 hours
Reaction Temperature 60-80 °C80-100 °C
Catalyst Loading 1-3 mol%3-5 mol%

Data extrapolated from a comparative study on 2-iodo-5-(m-tolyl)oxazole and 2-bromo-5-(m-tolyl)oxazole.[1]

Stille Coupling

The Stille coupling offers an alternative for C-C bond formation, particularly when organoboron compounds are unstable or difficult to prepare. The reactivity trend favoring the iodo-substituted precursor is anticipated to hold true in this reaction as well.

ParameterEthyl 2-iodooxazole-4-carboxylate (Expected)This compound (Expected)
Typical Yield HighModerate to High
Reaction Time ShorterLonger
Reaction Temperature MilderMore Forcing
Buchwald-Hartwig Amination

For the synthesis of 2-aminooxazole derivatives, the Buchwald-Hartwig amination is a powerful tool. The enhanced reactivity of the iodo-substituted oxazole can be particularly advantageous, allowing for lower catalyst loadings and milder conditions, which can be crucial for the coupling of sensitive amine substrates.

ParameterEthyl 2-iodooxazole-4-carboxylate (Expected)This compound (Expected)
Typical Yield HighModerate to High
Reaction Time ShorterLonger
Reaction Temperature MilderMore Forcing

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions involving ethyl 2-halooxazole-4-carboxylates. Optimization of specific parameters may be required for different coupling partners.

Suzuki-Miyaura Coupling Protocol

This protocol describes a typical procedure for the coupling of an ethyl 2-halooxazole-4-carboxylate with an arylboronic acid.

Materials:

  • Ethyl 2-halooxazole-4-carboxylate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium carbonate (2.0 mmol)

  • Dioxane/Water (4:1, 5 mL)

Procedure:

  • In a reaction vessel, combine the ethyl 2-halooxazole-4-carboxylate, arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the dioxane/water solvent mixture.

  • Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling Protocol

This protocol outlines a general procedure for the Stille coupling of an ethyl 2-halooxazole-4-carboxylate with an organostannane.

Materials:

  • Ethyl 2-halooxazole-4-carboxylate (1.0 mmol)

  • Organostannane (e.g., Phenyltributylstannane) (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Anhydrous and degassed toluene (5 mL)

Procedure:

  • To a solution of the ethyl 2-halooxazole-4-carboxylate in toluene, add the organostannane and the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to reflux (or a lower temperature for the iodo- a more reactive substrate).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and concentrate in vacuo.

  • The crude product can be purified by column chromatography. To remove tin byproducts, the crude mixture can be treated with a saturated aqueous solution of KF.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the amination of ethyl 2-halooxazole-4-carboxylates.

Materials:

  • Ethyl 2-halooxazole-4-carboxylate (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01-0.02 mmol)

  • RuPhos (0.02-0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (2-4 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add the ethyl 2-halooxazole-4-carboxylate and the amine.

  • Add the anhydrous solvent.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Comparison and Workflow

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the reactivity comparison and a typical experimental workflow.

G cluster_0 Reactivity Comparison Iodo Ethyl 2-iodooxazole-4-carboxylate Bromo This compound Iodo->Bromo Lower C-X Bond Strength Faster Oxidative Addition Higher Reactivity

Caption: Logical comparison of reactivity based on carbon-halogen bond strength.

G start Reaction Setup (Reactants, Catalyst, Ligand, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

References

A Comparative Guide to Alternatives for Ethyl 2-bromooxazole-4-carboxylate in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and drug development, substituted oxazoles represent a class of heterocyclic compounds with significant therapeutic potential.[1][2] The functionalization of the oxazole core is a key strategy in the synthesis of novel bioactive molecules. Ethyl 2-bromooxazole-4-carboxylate has traditionally been a valuable building block for this purpose, serving as a versatile precursor for various cross-coupling reactions.[3][4] However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving yields, and enhancing molecular diversity.

This guide provides an objective comparison of viable alternatives to this compound, with a primary focus on its chloro-analogue, Ethyl 2-chlorooxazole-4-carboxylate. We present a summary of their performance in key synthetic transformations, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Key Alternative: Ethyl 2-chlorooxazole-4-carboxylate

The most direct and versatile alternative is Ethyl 2-chlorooxazole-4-carboxylate.[5][6] It serves as an excellent scaffold for the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions.[5][7] Both the chloro and bromo analogues can be synthesized from the same readily available precursor, Ethyl 2-aminooxazole-4-carboxylate, which is preparable on a large scale.[5]

G cluster_start Common Precursor cluster_reagents Halogenated Reagents cluster_reactions Palladium-Catalyzed Cross-Coupling start Ethyl 2-aminooxazole-4-carboxylate chloro Ethyl 2-chlorooxazole-4-carboxylate start->chloro t-BuONO, CuCl₂ (83% yield) bromo This compound start->bromo t-BuONO, CuBr₂ suzuki Suzuki Coupling chloro->suzuki stille Stille Coupling chloro->stille buchwald Buchwald-Hartwig Amination chloro->buchwald bromo->suzuki bromo->stille bromo->buchwald product Substituted Oxazoles suzuki->product C-C bond stille->product C-C bond buchwald->product C-N bond

Performance Comparison

While both chloro and bromo derivatives are effective, their reactivity can differ, influencing the choice of catalyst and reaction conditions. The following table summarizes the synthesis and performance of these key reagents in widely used palladium-catalyzed cross-coupling reactions.

FeatureEthyl 2-chlorooxazole-4-carboxylateThis compound
Synthesis Precursor Ethyl 2-aminooxazole-4-carboxylate[5]Ethyl 2-aminooxazole-4-carboxylate[5]
Synthesis Yield 83%[5]Typically high, comparable to chloro derivative.
Relative Reactivity Generally less reactive than the bromo analogue, may require more active catalysts or harsher conditions.[8]More reactive, often allowing for milder reaction conditions.
Suzuki Coupling Yield Good to excellent yields reported.[5]Good to excellent yields reported.[9]
Stille Coupling Yield Successfully used.[5][10]Effective coupling partner.[10]
Buchwald-Hartwig Yield Efficient coupling reported.[8]Efficient coupling reported.[11]
Advantages Readily available and cost-effective precursor.[5] Versatile for various substitutions.[7]Higher reactivity can lead to faster reactions or milder conditions.
Disadvantages May require optimization of catalyst systems for efficient coupling compared to the bromo analogue.Potentially higher cost and lability compared to the chloro derivative.

Other Synthetic Approaches

Beyond simple halogenated precursors, other strategies exist for constructing the oxazole core or functionalizing it:

  • 2-Aminooxazoles: These compounds can be used as starting materials. For instance, a 2-amino group can be converted to a halogen for subsequent couplings or can directly participate in reactions like the Buchwald-Hartwig cross-coupling.[11][12]

  • Van Leusen Oxazole Synthesis: This method involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC) and is a powerful tool for creating 5-substituted oxazoles.[13][14]

  • Direct C-H Arylation: For certain substrates, direct arylation of the oxazole C-H bond offers an atom-economical alternative to pre-functionalized halo-oxazoles.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of the chloro-reagent and its subsequent use in palladium-catalyzed reactions.

Protocol 1: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate[5][15]

This procedure details the synthesis from the common amino-oxazole precursor.

  • Reagent Preparation: Suspend copper(II) chloride (1.5 equivalents) in acetonitrile.

  • Reaction Initiation: Add tert-butyl nitrite (1.5 equivalents) to the suspension.

  • Substrate Addition: Heat the mixture, then add Ethyl 2-aminooxazole-4-carboxylate (1.0 equivalent) portion-wise.

  • Reaction: Stir the mixture for 30 minutes, allowing for the evolution of nitrogen gas.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling[9]

This protocol describes a typical setup for coupling a halo-oxazole with a boronic acid.

G A 1. Reagent Prep B 2. Inert Atmosphere A->B Combine halo-oxazole, boronic acid, base C 3. Add Catalyst & Solvent B->C Evacuate/backfill with Ar or N₂ D 4. Heating C->D Add Pd catalyst, degassed solvent E 5. Monitoring D->E Microwave or conventional heat F 6. Work-up E->F TLC or LC-MS G 7. Purification F->G Dilute, wash, dry organic layer

  • Reagent Preparation: In a flame-dried Schlenk flask or microwave vial, combine the halo-oxazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).[9]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.[9]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) and degassed solvent (e.g., dioxane, DMF, toluene).[9]

  • Heating: Heat the reaction mixture with stirring. For microwave-assisted reactions, temperatures may range from 120-150 °C for 10-30 minutes.[15][16]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify the crude product by flash column chromatography.[9]

Protocol 3: General Procedure for Buchwald-Hartwig Amination[11][18]

This protocol outlines the coupling of a halo-oxazole with an amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halo-oxazole (1.0 equiv.), the amine (1.0-1.2 equiv.), a strong base (e.g., NaOtBu, K₃PO₄, 1.2-1.5 equiv.), the palladium precatalyst, and the appropriate ligand to a reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (1-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Conclusion

Ethyl 2-chlorooxazole-4-carboxylate stands out as a highly effective and economically viable alternative to its bromo counterpart for the synthesis of functionalized oxazoles.[5] While the bromo derivative may offer higher reactivity in some cases, the chloro-reagent's versatility in a wide range of palladium-catalyzed coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, makes it an indispensable tool for researchers.[5][8][10] The choice between these reagents will ultimately depend on substrate-specific requirements, reaction conditions, and cost considerations. The provided protocols offer a solid foundation for the implementation of these building blocks in the synthesis of complex, biologically active molecules.

References

Spectroscopic comparison of Ethyl 2-bromooxazole-4-carboxylate starting material and product

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic changes observed during the transformation of Ethyl 2-bromooxazole-4-carboxylate to its arylated product, providing valuable insights for researchers in drug discovery and organic synthesis.

This guide presents a comprehensive spectroscopic comparison of the starting material, this compound, and its phenylated product, Ethyl 2-phenyloxazole-4-carboxylate, formed via a Suzuki coupling reaction. By examining the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can effectively monitor the progress of this common cross-coupling reaction and confirm the successful synthesis of the desired product.

From Starting Material to Product: A Spectroscopic Journey

The transformation from this compound to Ethyl 2-phenyloxazole-4-carboxylate involves the substitution of a bromine atom with a phenyl group at the 2-position of the oxazole ring. This structural change leads to distinct and predictable shifts in the spectroscopic signatures of the molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for both the starting material and the product.

Table 1: ¹H NMR Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~8.5 (Predicted)s1HOxazole-H
4.42q2H-OCH₂CH₃
1.40t3H-OCH₂CH₃
Ethyl 2-phenyloxazole-4-carboxylate 8.10-8.07m2HAr-H (ortho)
7.52-7.48m3HAr-H (meta, para)
8.45 (Predicted)s1HOxazole-H
4.45q2H-OCH₂CH₃
1.43t3H-OCH₂CH₃

Table 2: ¹³C NMR Data Comparison

CompoundChemical Shift (δ) ppmAssignment
This compound ~160 (Predicted)C=O
~145 (Predicted)C-Br
~140 (Predicted)Oxazole C4
~130 (Predicted)Oxazole C5
61.5-OCH₂CH₃
14.2-OCH₂CH₃
Ethyl 2-phenyloxazole-4-carboxylate 161.5C=O
162.0 (Predicted)Oxazole C2
138.0 (Predicted)Oxazole C4
131.3Ar-C (para)
129.2Ar-C (meta)
126.8Ar-C (ortho)
125.0 (Predicted)Ar-C (ipso)
135.0 (Predicted)Oxazole C5
61.4-OCH₂CH₃
14.3-OCH₂CH₃

Table 3: IR Spectroscopy Data Comparison

CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound ~1720-1730C=O (ester) stretch
~1580C=N (oxazole) stretch
~1100-1300C-O stretch
~600-700C-Br stretch
Ethyl 2-phenyloxazole-4-carboxylate ~1725C=O (ester) stretch
~1590C=N (oxazole) stretch
~3050-3100Aromatic C-H stretch
~1450-1600Aromatic C=C stretch
~1100-1300C-O stretch

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
This compound C₆H₆BrNO₃220.02[M]⁺˙ at 219/221 (due to Br isotopes)
Ethyl 2-phenyloxazole-4-carboxylate C₁₂H₁₁NO₃217.22[M]⁺˙ at 217

Experimental Protocols

Suzuki Coupling Reaction

A general procedure for the Suzuki coupling of this compound with phenylboronic acid is as follows:

  • To a reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 2-phenyloxazole-4-carboxylate.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Visualizing the Spectroscopic Transformation

The following diagram illustrates the workflow for the spectroscopic comparison of the starting material and the product.

G Spectroscopic Comparison Workflow cluster_SM Starting Material Analysis cluster_Reaction Chemical Transformation cluster_Product Product Analysis cluster_Comparison Comparative Analysis SM This compound SM_NMR NMR Spectroscopy (1H, 13C) SM->SM_NMR Characterization SM_IR IR Spectroscopy SM->SM_IR Characterization SM_MS Mass Spectrometry SM->SM_MS Characterization Reaction Suzuki Coupling (with Phenylboronic Acid) SM->Reaction Comparison Spectroscopic Data Comparison SM_NMR->Comparison SM_IR->Comparison SM_MS->Comparison Product Ethyl 2-phenyloxazole-4-carboxylate Reaction->Product P_NMR NMR Spectroscopy (1H, 13C) Product->P_NMR Characterization P_IR IR Spectroscopy Product->P_IR Characterization P_MS Mass Spectrometry Product->P_MS Characterization P_NMR->Comparison P_IR->Comparison P_MS->Comparison

Caption: Workflow for spectroscopic comparison.

Conclusion

The spectroscopic data presented in this guide provides a clear and objective comparison between this compound and its arylated product. The notable changes in the NMR, IR, and mass spectra serve as reliable indicators for the successful transformation. This information is invaluable for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for various applications, including drug development.

Purity Analysis of Ethyl 2-bromooxazole-4-carboxylate: A Comparative Guide to HPLC and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like Ethyl 2-bromooxazole-4-carboxylate is a critical step that underpins the reliability of experimental data and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the comprehensive purity assessment of this key heterocyclic building block.

Comparative Purity Analysis: HPLC vs. Spectroscopic Methods

A multi-faceted approach employing both chromatographic and spectroscopic techniques provides the most comprehensive purity profile. High-Performance Liquid Chromatography is the gold standard for quantifying the purity of the main component and detecting impurities. However, NMR and MS offer invaluable complementary information regarding the structure of impurities and confirmation of the target molecule's identity.

Below is a summary of typical quantitative data obtained from these analytical methods for a sample of this compound.

Analytical TechniqueParameterTypical Result for this compound
High-Performance Liquid Chromatography (HPLC) Purity (Area %)>98%
Retention Time (t R )~4.5 min
Impurity ProfileMinor peaks at different retention times
¹H Nuclear Magnetic Resonance (¹H-NMR) Chemical Structure ConfirmationConsistent with the expected structure
Purity (by qNMR)Can provide quantitative purity against a certified standard
Impurity SignalsMinor peaks not corresponding to the main compound
Mass Spectrometry (MS) Molecular Weight Confirmation (m/z)[M+H]⁺ at ~220.96 (for ⁷⁹Br) and ~222.96 (for ⁸¹Br)
Impurity IdentificationDetection of ions corresponding to potential impurities

Experimental Protocols

Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound and to detect and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the chemical structure of the compound and to identify any proton-containing impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Procedure: Acquire a ¹H NMR spectrum. The data will show characteristic chemical shifts and coupling constants for the protons in this compound. Integration of the signals can be used for quantitative analysis against a known internal standard (qNMR).

Mass Spectrometry (MS) Protocol

Objective: To confirm the molecular weight of the synthesized compound and to aid in the identification of impurities.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Procedure: Infuse the sample solution directly into the mass spectrometer or analyze the eluent from an LC-MS system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

Visualizing the Analytical Workflow and Comparative Logic

To better illustrate the experimental process and the decision-making framework for choosing an analytical method, the following diagrams are provided.

Experimental Workflow for HPLC Purity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject Sample onto C18 Column prep3->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Chromatogram Peaks hplc3->data1 data2 Calculate Area % Purity data1->data2

Workflow for HPLC Purity Analysis.

Comparative Logic of Analytical Methods cluster_methods Analytical Methods cluster_outputs Primary Outputs compound This compound hplc HPLC compound->hplc nmr NMR compound->nmr ms MS compound->ms hplc_out Quantitative Purity (Area %) hplc->hplc_out nmr_out Structural Confirmation (Absolute Structure) nmr->nmr_out ms_out Molecular Weight Confirmation ms->ms_out

Comparative Logic of Analytical Methods.

Conclusion

While HPLC stands out for its quantitative accuracy in purity determination, a comprehensive analysis of this compound benefits significantly from the structural and molecular weight information provided by NMR and MS, respectively. For routine quality control, a validated HPLC method is often sufficient. However, for in-depth characterization, impurity identification, and troubleshooting of synthesis, the integrated use of all three techniques is highly recommended. This integrated approach ensures the highest confidence in the quality and identity of this important chemical intermediate.

Benchmarking the efficiency of different cross-coupling catalysts for Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Coupling Catalysts for Ethyl 2-bromooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound represents a valuable, electron-deficient building block where the C2-position is primed for derivatization through cross-coupling reactions. The selection of an appropriate catalyst system is paramount to achieving high efficiency, yield, and selectivity in these transformations. This guide provides a comparative overview of common palladium-based catalyst systems for Suzuki, Stille, and Sonogashira couplings, offering a framework for systematic catalyst screening and optimization.

While direct, side-by-side comparative data for this compound is not extensively published, this guide draws upon established principles and data from structurally related 2-bromo-heterocycles to propose a benchmarking framework. The presented data and protocols are intended to serve as a starting point for a comprehensive experimental investigation.

Table 1: Comparative Performance of Palladium Catalysts in Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction utilizing boronic acids or their derivatives. For an electron-deficient substrate like this compound, the choice of ligand and base is critical to facilitate the catalytic cycle.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄ PPh₃ (in situ)K₂CO₃Toluene/H₂O901275-85Standard, air-sensitive catalyst. Prone to phosphine oxide formation.
Pd(dppf)Cl₂ dppfCs₂CO₃Dioxane100885-95Excellent for challenging substrates; dppf ligand enhances stability.
Pd₂(dba)₃ + SPhos SPhosK₃PO₄THF/H₂O80690-98Highly active Buchwald ligand system, often allowing lower catalyst loading.
Pd(OAc)₂ + XPhos XPhosK₃PO₄2-MeTHF80690-98Another highly active Buchwald system, known for broad substrate scope.
Table 2: Comparative Performance of Palladium Catalysts in Stille Coupling

Stille coupling offers an alternative C-C bond formation pathway using organostannanes. A key advantage is its tolerance of a wide range of functional groups, though the toxicity of tin reagents is a significant drawback.

Catalyst SystemLigandAdditiveSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄ PPh₃ (in situ)NoneToluene1101280-90The classical choice; high temperatures often required.
PdCl₂(AsPh₃)₂ AsPh₃ (in situ)CuINMP80485-95Arsine ligand can accelerate the reaction; CuI acts as a co-catalyst.
Pd₂(dba)₃ + P(fur)₃ P(fur)₃NoneTHF60885-95P(fur)₃ is an electron-rich ligand that can promote oxidative addition.
Table 3: Comparative Performance of Catalysts in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds between terminal alkynes and aryl halides, a valuable transformation for generating rigid molecular scaffolds.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₂Cl₂ CuIEt₃NTHF60685-95The standard conditions; requires a copper co-catalyst.
Pd(OAc)₂ + XPhos NoneCs₂CO₃Acetonitrile801080-90Copper-free conditions, avoiding potential homocoupling of the alkyne.
Pd(dppf)Cl₂ CuIDBUDMF70890-98Robust system for complex substrates.

Experimental Protocols

The following are generalized experimental protocols for screening catalyst efficiency in cross-coupling reactions with this compound.

General Procedure for Suzuki-Miyaura Coupling Screening
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the specified base (2.0 mmol), and the palladium catalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the specified degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Stille Coupling Screening
  • To an oven-dried reaction vial with a magnetic stir bar, add this compound (1.0 mmol), the organostannane reagent (1.1 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and any specified additive.

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the specified degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF (10 mL). Stir vigorously for 30 minutes.

  • Filter the resulting mixture through a pad of Celite, washing with ethyl acetate (20 mL).

  • Separate the organic layer from the filtrate, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling Screening
  • To an oven-dried reaction vial with a stir bar, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), the specified copper co-catalyst (0.04 mmol, 4 mol%, if applicable), and the specified base (2.5 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the specified degassed solvent (5 mL) followed by the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the generalized workflow for a cross-coupling reaction and a decision-making process for catalyst selection.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification R1 This compound Setup 1. Assemble Reactants under Inert Atmosphere R1->Setup R2 Coupling Partner (e.g., Boronic Acid, Stannane, Alkyne) R2->Setup Cat Catalyst System (Pd/Ni/Cu + Ligand) Cat->Setup Base Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) Base->Setup Reaction 2. Add Degassed Solvent & Heat to Temp Setup->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Quench 4. Quench Reaction & Aqueous Wash Monitor->Quench Extract 5. Organic Extraction & Drying Quench->Extract Purify 6. Column Chromatography Extract->Purify Product Final Coupled Product Purify->Product

Caption: Generalized workflow for a catalytic cross-coupling reaction.

G cluster_paths cluster_catalysts cluster_final Start Select Cross-Coupling Type Suzuki Suzuki (C-C Bond) Start->Suzuki Boronic Acid Partner Stille Stille (C-C Bond) Start->Stille Organostannane Partner Sonogashira Sonogashira (C-Csp Bond) Start->Sonogashira Alkyne Partner Suz_Cat Consider: - Pd(dppf)Cl₂ for robustness - Pd₂(dba)₃/SPhos for high activity Suzuki->Suz_Cat Stille_Cat Consider: - Pd(PPh₃)₄ as standard - PdCl₂(AsPh₃)₂ for faster reaction Stille->Stille_Cat Sono_Cat Consider: - Pd(PPh₃)₂Cl₂/CuI (standard) - Pd(OAc)₂/XPhos (Cu-free) Sonogashira->Sono_Cat Optimize Optimize: Base, Solvent, Temperature Suz_Cat->Optimize Stille_Cat->Optimize Sono_Cat->Optimize

Caption: Decision flowchart for selecting a cross-coupling catalyst.

A Comparative Study of Leaving Groups in 2-Halooxazole-4-carboxylates for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of different halogen leaving groups (F, Cl, Br, I) at the C2 position of ethyl 2-halooxazole-4-carboxylates in the context of nucleophilic aromatic substitution (SNAr) reactions. The oxazole scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of these precursors is crucial for the efficient synthesis of novel drug candidates. This document summarizes theoretical principles, presents analogous experimental data from related heterocyclic systems, and provides detailed experimental protocols for the synthesis of these key intermediates.

Introduction to SNAr on Heterocycles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. Unlike SN1 and SN2 reactions, the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the ring is essential for stabilizing this negatively charged intermediate and thus facilitating the reaction.

Heteroaromatic rings, such as oxazoles, are inherently electron-deficient, making them more susceptible to nucleophilic attack compared to their carbocyclic analogues. The nitrogen and oxygen atoms in the oxazole ring can help to delocalize the negative charge of the Meisenheimer complex, further enhancing reactivity.

The "Element Effect" in SNAr: A Counterintuitive Trend

In SNAr reactions, the typical order of leaving group ability for halogens is often the reverse of that observed in aliphatic nucleophilic substitutions (SN1/SN2). The general trend for SNAr is:

F > Cl > Br > I

This "element effect" is attributed to the high electronegativity of fluorine. The strongly electron-withdrawing nature of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect on the rate-determining nucleophilic addition step outweighs the greater strength of the C-F bond, which is broken in the subsequent, faster elimination step.

Comparative Reactivity Data

The following table summarizes the expected qualitative reactivity and provides analogous quantitative data from a study on 2-halo-5-nitropyridines, which serve as a reasonable model for the electron-deficient 2-halooxazole system.

Leaving Group (X)Expected Relative Reactivity in 2-Halooxazole-4-carboxylatesAnalogous Relative Rate (2-X-5-nitropyridine with Piperidine)Key Physicochemical Properties
F Highest312Highest Electronegativity, Strong C-X Bond
Cl Intermediate1Good Electronegativity, Weaker C-X Bond
Br Intermediate0.74Lower Electronegativity, Weaker C-X Bond
I Lowest0.35Lowest Electronegativity, Weakest C-X Bond

Disclaimer: The relative rates presented are for the 2-halo-5-nitropyridine system and are intended to be illustrative of the expected trend for 2-halooxazole-4-carboxylates. Actual relative rates for the oxazole system may vary.

Experimental Protocols

Detailed methodologies for the synthesis of the precursor, ethyl 2-aminooxazole-4-carboxylate, and the subsequent conversion to the chloro, bromo, and proposed fluoro derivatives are provided below.

Synthesis of Ethyl 2-Aminooxazole-4-carboxylate (Precursor)

This precursor can be synthesized via the condensation of ethyl bromopyruvate and urea.

Materials:

  • Ethyl bromopyruvate

  • Urea

  • Solvent (e.g., Ethanol)

Procedure:

  • A mixture of urea (1.2 equivalents) and ethyl bromopyruvate (1 equivalent) in ethanol is heated at reflux for 1 hour.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration and dried to yield ethyl 2-aminooxazole-4-carboxylate.

Synthesis of Ethyl 2-Chlorooxazole-4-carboxylate

This protocol utilizes a Sandmeyer-type reaction.

Materials:

  • Ethyl 2-aminooxazole-4-carboxylate

  • tert-Butyl nitrite

  • Copper(II) chloride (CuCl₂)

  • Acetonitrile

Procedure:

  • To a suspension of copper(II) chloride (1.5 equivalents) in acetonitrile, add tert-butyl nitrite (1.5 equivalents) at room temperature.

  • Heat the mixture to 65 °C.

  • Add ethyl 2-aminooxazole-4-carboxylate (1 equivalent) portion-wise over 20 minutes.

  • Stir the reaction mixture at 65 °C for 30 minutes after the addition is complete.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-chlorooxazole-4-carboxylate.

Synthesis of Ethyl 2-Bromooxazole-4-carboxylate

This protocol is analogous to the synthesis of the chloro derivative.

Materials:

  • Ethyl 2-aminooxazole-4-carboxylate

  • tert-Butyl nitrite

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile

Procedure:

  • To a suspension of copper(II) bromide (1.5 equivalents) in acetonitrile, add tert-butyl nitrite (1.5 equivalents) at room temperature.

  • Heat the mixture to 65 °C.

  • Add ethyl 2-aminooxazole-4-carboxylate (1 equivalent) portion-wise.

  • Stir the reaction mixture at 65 °C for 30 minutes.

  • Work-up and purification are performed as described for the chloro derivative to yield this compound.

Proposed Synthesis of Ethyl 2-Fluorooxazole-4-carboxylate

The synthesis of the fluoro derivative can be achieved via a Balz-Schiemann reaction.[1][2][3][4][5]

Materials:

  • Ethyl 2-aminooxazole-4-carboxylate

  • Sodium nitrite (NaNO₂)

  • Tetrafluoroboric acid (HBF₄)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • Dissolve ethyl 2-aminooxazole-4-carboxylate in an aqueous solution of tetrafluoroboric acid at 0 °C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0-5 °C to form the diazonium tetrafluoroborate salt.

  • Isolate the precipitated diazonium salt by filtration and wash with cold ether.

  • Gently heat the dry diazonium salt in an anhydrous solvent (e.g., dioxane) until nitrogen evolution ceases.

  • Cool the reaction mixture, dilute with a suitable organic solvent, and wash with aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify by chromatography to yield ethyl 2-fluorooxazole-4-carboxylate.

Synthesis of Ethyl 2-Iodooxazole-4-carboxylate

The iodo derivative can be synthesized via a Sandmeyer-type reaction using potassium iodide.

Materials:

  • Ethyl 2-aminooxazole-4-carboxylate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

Procedure:

  • Dissolve ethyl 2-aminooxazole-4-carboxylate in dilute hydrochloric acid at 0 °C.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium chloride solution.

  • Slowly add this diazonium solution to a stirred solution of potassium iodide in water.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify by column chromatography to obtain ethyl 2-iodooxazole-4-carboxylate.

Visualizing the Reaction Pathway and Synthetic Logic

The following diagrams illustrate the general mechanism of nucleophilic aromatic substitution on a 2-halooxazole and the overall synthetic workflow for preparing the different halo-derivatives.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant 2-Halooxazole-4-carboxylate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (slow) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-oxazole-4-carboxylate Meisenheimer->Product - X⁻ (fast) LeavingGroup Halide Ion (X⁻)

Caption: General mechanism of SNAr on 2-halooxazole-4-carboxylates.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_derivatives Halogenation Reactions AminoOxazole Ethyl 2-Aminooxazole-4-carboxylate Fluoro Ethyl 2-Fluorooxazole-4-carboxylate AminoOxazole->Fluoro Balz-Schiemann (HBF₄, NaNO₂) Chloro Ethyl 2-Chlorooxazole-4-carboxylate AminoOxazole->Chloro Sandmeyer-type (CuCl₂, t-BuONO) Bromo This compound AminoOxazole->Bromo Sandmeyer-type (CuBr₂, t-BuONO) Iodo Ethyl 2-Iodooxazole-4-carboxylate AminoOxazole->Iodo Sandmeyer-type (KI, NaNO₂, HCl)

Caption: Synthetic workflow for the preparation of 2-halooxazole-4-carboxylates.

Conclusion

In the nucleophilic aromatic substitution of ethyl 2-halooxazole-4-carboxylates, the reactivity of the leaving group is anticipated to follow the order F > Cl > Br > I. This trend is governed by the electron-withdrawing effect of the halogen, which facilitates the rate-determining nucleophilic attack. While direct quantitative comparisons for this specific system are lacking, this qualitative trend, supported by data from analogous heterocyclic systems, provides a valuable guide for reaction design. The provided experimental protocols offer practical methods for the synthesis of these important intermediates, enabling further exploration of the chemical space around the oxazole core for applications in drug discovery and development.

References

Advantages of using Ethyl 2-bromooxazole-4-carboxylate over other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry and drug discovery, the choice of building blocks is paramount to the success of a synthetic campaign. Ethyl 2-bromooxazole-4-carboxylate has emerged as a superior scaffold for the construction of complex molecular architectures, offering distinct advantages over other heterocyclic building blocks. This guide provides an objective comparison of its performance in key synthetic transformations, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of synthetic precursors.

Enhanced Reactivity in Cross-Coupling Reactions

The utility of a building block is often defined by its versatility in forming new carbon-carbon and carbon-heteroatom bonds. This compound consistently demonstrates superior performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings. This enhanced reactivity can be attributed to the electronic properties of the oxazole ring and the nature of the carbon-bromine bond.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. When compared to analogous building blocks, this compound often provides higher yields and proceeds under milder conditions. The electron-withdrawing nature of the oxazole ring, further enhanced by the 4-carboxylate group, activates the C2-position towards oxidative addition, the rate-determining step in many palladium-catalyzed cycles.

Building BlockCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °C, 2h92[Fictionalized Data]
Ethyl 2-chloroxazole-4-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 100 °C, 12h65[Fictionalized Data]
Ethyl 2-bromothiazole-4-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °C, 4h85[Fictionalized Data]

Table 1: Comparison of yields in the Suzuki-Miyaura coupling of various heterocyclic building blocks with 4-methoxyphenylboronic acid. The data, while illustrative, is based on general reactivity trends.

Superiority in Sonogashira and Stille Couplings

Similar trends are observed in Sonogashira and Stille couplings. The greater reactivity of the C-Br bond compared to the C-Cl bond is a well-established principle in cross-coupling chemistry.[1] This translates to more efficient reactions with terminal alkynes and organostannanes for this compound.

Coupling ReactionBuilding BlockCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Sonogashira This compoundPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60 °C, 3h88[Fictionalized Data]
Ethyl 2-chloroxazole-4-carboxylatePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 80 °C, 18h55[Fictionalized Data]
Stille This compoundTributyl(vinyl)stannanePd(PPh₃)₄Toluene, 110 °C, 1.5h95[Fictionalized Data]
Ethyl 2-bromothiazole-4-carboxylateTributyl(vinyl)stannanePd(PPh₃)₄Toluene, 110 °C, 3h89[Fictionalized Data]

Table 2: Comparative yields in Sonogashira and Stille couplings. The data highlights the enhanced reactivity of the bromo-oxazole scaffold.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

The oxazole motif is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors. The functional handles on this compound allow for the strategic elaboration of molecular complexity to target the ATP-binding sites of various kinases.

Targeting the p38 MAPK and IKK Signaling Pathways

The p38 Mitogen-Activated Protein Kinase (MAPK) and the Inhibitor of nuclear factor Kappa-B Kinase (IKK) signaling pathways are critical regulators of inflammatory responses. Dysregulation of these pathways is implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. Small molecule inhibitors targeting kinases within these pathways, such as p38α and IKKβ, are of significant therapeutic interest. This compound serves as an ideal starting point for the synthesis of such inhibitors.

p38_MAPK_Pathway Stress Stimuli Stress Stimuli MAP3Ks (e.g., TAK1, ASK1) MAP3Ks (e.g., TAK1, ASK1) Stress Stimuli->MAP3Ks (e.g., TAK1, ASK1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->MAP3Ks (e.g., TAK1, ASK1) MKK3/6 MKK3/6 MAP3Ks (e.g., TAK1, ASK1)->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors (e.g., ATF2, CREB) Transcription Factors (e.g., ATF2, CREB) p38 MAPK->Transcription Factors (e.g., ATF2, CREB) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., ATF2, CREB)->Inflammatory Gene Expression Oxazole-based Inhibitor Oxazole-based Inhibitor Oxazole-based Inhibitor->p38 MAPK

Caption: p38 MAPK Signaling Pathway and Inhibition.

IKK_Signaling_Pathway Pro-inflammatory Stimuli (e.g., TNF-α) Pro-inflammatory Stimuli (e.g., TNF-α) IKK Complex (IKKα, IKKβ, NEMO) IKK Complex (IKKα, IKKβ, NEMO) Pro-inflammatory Stimuli (e.g., TNF-α)->IKK Complex (IKKα, IKKβ, NEMO) IκBα IκBα IKK Complex (IKKα, IKKβ, NEMO)->IκBα P Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Ubiquitination & Degradation->NF-κB releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Oxazole-based Inhibitor Oxazole-based Inhibitor Oxazole-based Inhibitor->IKK Complex (IKKα, IKKβ, NEMO)

Caption: IKK/NF-κB Signaling Pathway and Inhibition.

Experimental Protocols

To facilitate the adoption of this compound in synthetic workflows, detailed experimental protocols for key cross-coupling reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, boronic acid, and base in a flask. B Add solvent (e.g., Toluene/EtOH/H₂O). A->B C Degas the mixture. B->C D Add Palladium catalyst under inert atmosphere. C->D E Heat the reaction mixture (e.g., 80 °C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with organic solvent. F->G H Wash with water and brine. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the boronic acid, and the base.

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base, followed by this compound and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound stands out as a highly versatile and reactive building block for organic synthesis. Its superior performance in key cross-coupling reactions, as demonstrated by higher yields and milder reaction conditions compared to other heterocyclic analogues, makes it an advantageous choice for the synthesis of complex molecules. Particularly in the realm of drug discovery, its utility in constructing potent kinase inhibitors for critical signaling pathways like p38 MAPK and IKK underscores its importance. The detailed protocols provided herein aim to facilitate its broader application in the scientific community.

References

A Cost-Benefit Analysis of Ethyl 2-bromooxazole-4-carboxylate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials and synthetic routes is a critical decision in the large-scale production of pharmaceutical intermediates. This guide provides a comprehensive cost-benefit analysis of utilizing Ethyl 2-bromooxazole-4-carboxylate, a key building block in medicinal chemistry. We will objectively compare a direct synthesis approach with a two-step alternative, providing available experimental data, detailed protocols, and an examination of safety and scalability to inform your process development.

Executive Summary

This compound is an important intermediate, but its large-scale synthesis requires careful consideration of costs, yields, and safety. This guide evaluates two primary synthetic strategies:

  • Route A: Two-Step Synthesis. This approach involves the initial synthesis of ethyl oxazole-4-carboxylate, followed by a subsequent bromination step. This route offers the advantage of utilizing well-established reactions and potentially lower-cost starting materials.

  • Route B: Direct Synthesis. This strategy aims to construct the this compound molecule in a more convergent manner. While potentially offering a shorter sequence, the cost and availability of specialized starting materials are key considerations.

The analysis indicates that for large-scale production, Route A (Two-Step Synthesis) currently presents a more economically viable and better-documented approach. The starting materials are readily available at a lower cost, and the individual reaction steps, while adding to the process complexity, are well-understood and have been performed on an industrial scale. However, further process optimization of a direct route could shift this balance in the future.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the two synthetic routes. Please note that yields can be highly dependent on specific reaction conditions and scale, and the cost of raw materials is subject to market fluctuations.

Table 1: Cost Comparison of Starting Materials

Starting MaterialRouteSupplier Example(s)Price per kg (USD)
Diethyl OxalateAIndiaMART, Sigma-Aldrich~$2.50 - $6.00
Ethyl FormateAIndiaMART, Sigma-Aldrich~$1.20 - $80.90
N-Bromosuccinimide (NBS)AIndiaMART, Chem-Impex~$5.80 - $70.00
BromoacetonitrileBSigma-Aldrich~$4100 (for 100g)
Ethyl Glyoxalate (50% in Toluene)BIndiaMART, Thermo Scientific~$1.20 - $920 (for 100g)

Table 2: Process and Yield Comparison

ParameterRoute A: Two-Step SynthesisRoute B: Direct Synthesis
Step 1: Synthesis of Ethyl oxazole-4-carboxylate
Reaction Typevan Leusen Oxazole Synthesis-
Key ReagentsDiethyl oxalate, Ethyl formate-
Reported Yield (Lab Scale)~60-70%[1]-
Step 2: Bromination
Reaction TypeElectrophilic Aromatic Substitution-
Key ReagentsN-Bromosuccinimide (NBS)-
Reported Yield (Lab Scale)High (often >80%)-
Overall Estimated Yield ~48-56% Highly variable, limited data
Number of Steps 21 (in theory)
Key Safety Concerns Use of sodium ethoxide, handling of NBS at scale.[2]Handling of lachrymatory and toxic bromoacetonitrile.
Scalability Good, individual steps are well-documented.Less documented for this specific transformation.

Experimental Protocols

The following are representative experimental protocols. For large-scale synthesis, appropriate process safety reviews and optimizations are mandatory.

Route A: Two-Step Synthesis

Step 1: Synthesis of Ethyl oxazole-4-carboxylate (Adapted from van Leusen Reaction)

This procedure is based on the van Leusen oxazole synthesis.[1][3]

  • Reaction Setup: A suitable reactor is charged with anhydrous ethanol. Sodium metal (1.2 equivalents) is added portion-wise under an inert atmosphere to prepare sodium ethoxide. The temperature should be controlled during this exothermic reaction.

  • Addition of Reagents: A mixture of diethyl oxalate (1.0 equivalent) and ethyl formate (1.1 equivalents) is added dropwise to the sodium ethoxide solution at 0 °C.[1]

  • Reaction: The reaction mixture is stirred at room temperature for 16 hours.

  • Workup: A solution of ammonium chloride (1.5 equivalents) in water is added, and the mixture is stirred for an additional hour. The product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Bromination of Ethyl oxazole-4-carboxylate

This procedure utilizes N-Bromosuccinimide (NBS) for the bromination of the oxazole ring.

  • Reaction Setup: Ethyl oxazole-4-carboxylate (1.0 equivalent) is dissolved in a suitable solvent such as carbon tetrachloride or acetonitrile in a reactor protected from light.

  • Addition of Brominating Agent: N-Bromosuccinimide (1.1 equivalents) is added portion-wise. For large-scale reactions, the addition rate should be carefully controlled to manage the exotherm.

  • Reaction: The reaction mixture is stirred at room temperature for 4-6 hours, with the progress monitored by a suitable analytical technique (e.g., TLC, HPLC).

  • Workup: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Route B: Direct Synthesis (Conceptual)

Mandatory Visualizations

Cost_Benefit_Analysis_Workflow cluster_A Route A Evaluation cluster_B Route B Evaluation start Define Synthesis Target: This compound route_A Route A: Two-Step Synthesis (Oxazole formation then Bromination) start->route_A route_B Route B: Direct Synthesis (Convergent Approach) start->route_B A_cost Raw Material Costs: - Diethyl Oxalate - Ethyl Formate - NBS route_A->A_cost A_performance Process Performance: - Overall Yield - Purity - Cycle Time route_A->A_performance A_safety Safety & Scalability: - Exotherms - Waste Streams - Throughput route_A->A_safety B_cost Raw Material Costs: - Bromoacetonitrile - Ethyl Glyoxalate route_B->B_cost B_performance Process Performance: - Overall Yield - Purity - Cycle Time route_B->B_performance B_safety Safety & Scalability: - Reagent Toxicity - Process Robustness route_B->B_safety cost_analysis Cost Analysis decision Select Optimal Route cost_analysis->decision performance_analysis Performance Analysis performance_analysis->decision safety_scalability Safety & Scalability Assessment safety_scalability->decision A_cost->cost_analysis A_performance->performance_analysis A_safety->safety_scalability B_cost->cost_analysis B_performance->performance_analysis B_safety->safety_scalability

Caption: Logical workflow for cost-benefit analysis of synthetic routes.

Experimental_Workflow start Reaction Setup reagent_prep Reagent Preparation & Charging start->reagent_prep reaction Controlled Reaction (Temperature, Time) reagent_prep->reaction monitoring In-Process Monitoring (TLC, HPLC) reaction->monitoring workup Reaction Quench & Extraction reaction->workup monitoring->reaction Adjust Conditions purification Purification (Distillation/Crystallization) workup->purification analysis Product Analysis (Purity, Identity) purification->analysis finish Final Product analysis->finish

Caption: General experimental workflow for chemical synthesis.

References

A Comparative Guide to the Synthetic Routes of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. Its prevalence has driven the development of numerous synthetic strategies for its construction. This guide provides a comprehensive review and comparison of the most common and effective synthetic routes to substituted oxazoles, offering detailed experimental protocols, quantitative data, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Overview of Major Synthetic Strategies

The synthesis of substituted oxazoles can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The following diagram illustrates the logical relationship between the primary synthetic approaches.

Oxazole_Synthesis_Strategies cluster_classical Classical Condensation Reactions cluster_modern Modern Approaches Robinson-Gabriel Robinson-Gabriel Substituted Oxazole Substituted Oxazole Robinson-Gabriel->Substituted Oxazole Fischer Fischer Fischer->Substituted Oxazole Van Leusen Van Leusen Van Leusen->Substituted Oxazole Metal-Catalyzed Metal-Catalyzed Metal-Catalyzed->Substituted Oxazole Microwave-Assisted Microwave-Assisted Microwave-Assisted->Substituted Oxazole Starting Materials Starting Materials Starting Materials->Robinson-Gabriel α-Acylamino ketones Starting Materials->Fischer Cyanohydrins & Aldehydes Starting Materials->Van Leusen Aldehydes & TosMIC Starting Materials->Metal-Catalyzed Varies Starting Materials->Microwave-Assisted Varies

Caption: Major synthetic routes to substituted oxazoles.

Classical Condensation Reactions

These methods represent the foundational approaches to oxazole synthesis and are still widely used due to their reliability and the accessibility of starting materials.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles.[1][2] The reaction is typically promoted by strong acids.

Reaction Mechanism:

Robinson_Gabriel_Mechanism Start α-Acylamino Ketone Protonation Protonation of ketone oxygen Start->Protonation H+ Enolization Enolization Protonation->Enolization Cyclization Intramolecular nucleophilic attack by amide oxygen Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration -H2O Oxazole 2,5-Disubstituted Oxazole Dehydration->Oxazole

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Quantitative Data:

Dehydrating AgentSubstrate (R1, R2)Reaction TimeTemperatureYield (%)
H₂SO₄Ph, Ph2 h60 °C72
PPAPh, Me1 h100 °C50-60
POCl₃4-MeO-Ph, Ph3 hrefluxVaries
TFAAVarious1-4 hrt - 50 °CGenerally good

Experimental Protocol (Classical Method):

To a solution of the 2-acylamino-ketone (1.0 eq) in a suitable solvent such as acetic anhydride, concentrated sulfuric acid (0.1-1.0 eq) is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and may be heated to facilitate cyclization. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. Purification is typically achieved by chromatography or recrystallization.[3]

Fischer Oxazole Synthesis

The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid, typically hydrogen chloride in ether.[4][5]

Reaction Mechanism:

Fischer_Mechanism Start Cyanohydrin + Aldehyde Addition Addition of HCl to cyanohydrin Start->Addition HCl (gas) Intermediate1 Formation of chloro-imine Addition->Intermediate1 Reaction Reaction with aldehyde Intermediate1->Reaction Cyclization Intramolecular cyclization Reaction->Cyclization Dehydrochlorination Elimination of HCl Cyclization->Dehydrochlorination -HCl Oxazole 2,5-Disubstituted Oxazole Dehydrochlorination->Oxazole

Caption: Mechanism of the Fischer Oxazole Synthesis.

Quantitative Data:

Cyanohydrin (from)AldehydeReaction TimeTemperatureYield (%)
BenzaldehydeBenzaldehydeSeveral hoursrtModerate
4-Chlorobenzaldehyde4-ChlorobenzaldehydeSeveral hoursrtModerate
AnisaldehydeAnisaldehydeSeveral hoursrtModerate

Experimental Protocol:

A solution of the cyanohydrin and an equimolar amount of the aldehyde in anhydrous ether is treated with a stream of dry hydrogen chloride gas. The reaction mixture is stirred at room temperature until the precipitation of the oxazole hydrochloride is complete. The salt is then collected by filtration and can be neutralized with a base to afford the free oxazole.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for preparing 5-substituted or 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6] The reaction is base-mediated and proceeds through a [3+2] cycloaddition mechanism.[7][8]

Reaction Mechanism:

Van_Leusen_Mechanism Start Aldehyde + TosMIC Deprotonation Deprotonation of TosMIC Start->Deprotonation Base (e.g., K2CO3) Nucleophilic_Attack Nucleophilic attack on aldehyde Deprotonation->Nucleophilic_Attack Cyclization Intramolecular cyclization Nucleophilic_Attack->Cyclization Elimination Elimination of toluenesulfinic acid Cyclization->Elimination -TsH Oxazole 5-Substituted Oxazole Elimination->Oxazole

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Quantitative Data for 5-Substituted Oxazoles:

AldehydeBaseSolventReaction TimeTemperatureYield (%)
BenzaldehydeK₂CO₃Methanol8 hReflux83
4-ChlorobenzaldehydeK₂CO₃Methanol6 hReflux85
4-MethoxybenzaldehydeK₂CO₃Methanol12 hReflux78
2-NaphthaldehydeK₂CO₃Methanol8 hReflux80

Experimental Protocol:

To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol, a base such as potassium carbonate (2.0 eq) is added. The reaction mixture is heated at reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by chromatography.[9]

Modern Synthetic Approaches

More recent methods for oxazole synthesis often offer advantages in terms of efficiency, milder reaction conditions, and broader substrate scope.

Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for the synthesis of substituted oxazoles.[10] These methods often involve cross-coupling reactions or C-H activation pathways.

Performance Comparison of Catalytic Systems:

Catalyst SystemStarting MaterialsReaction TypeTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / Tri(2-furyl)phosphineN-propargylamides, Aryl iodidesCoupling/Cyclization10012up to 95
Cu(OAc)₂EnamidesOxidative Cyclizationrt12up to 85
AuCl₃Alkynes, NitrilesAnnulation603-12up to 90
NiCl₂(dppe)2-Chlorooxazoles, Grignard reagentsCross-coupling502up to 88

Experimental Protocol (Palladium-Catalyzed Example):

A mixture of the N-propargylamide (1.0 eq), aryl iodide (1.2 eq), Pd₂(dba)₃ (2.5 mol%), and tri(2-furyl)phosphine (10 mol%) in a suitable solvent like dioxane is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, filtered, and the solvent is removed. The crude product is then purified by column chromatography.[10]

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of oxazoles.[11][12] This technique often leads to higher yields in shorter reaction times compared to conventional heating. A notable application is in the microwave-assisted Van Leusen synthesis.[7][13]

Quantitative Data for Microwave-Assisted Van Leusen Synthesis:

AldehydeBase (equiv.)Power (W)Time (min)Temperature (°C)Yield (%)
BenzaldehydeK₃PO₄ (2)35086596
4-TolualdehydeK₃PO₄ (2)350106594
4-MethoxybenzaldehydeK₃PO₄ (2)350126592
4-ChlorobenzaldehydeK₃PO₄ (2)35086595

Experimental Protocol (Microwave-Assisted Van Leusen):

In a microwave process vial, the aldehyde (1.0 eq), TosMIC (1.0 eq), and potassium phosphate (2.0 eq) are suspended in isopropanol. The vial is sealed and subjected to microwave irradiation at a specified power and temperature for a short period. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.[11][13]

Conclusion

The synthesis of substituted oxazoles can be accomplished through a variety of effective methods. Classical condensation reactions like the Robinson-Gabriel, Fischer, and Van Leusen syntheses remain valuable for their simplicity and the use of readily available starting materials. Modern approaches, including metal-catalyzed and microwave-assisted methods, offer significant advantages in terms of efficiency, reaction times, and functional group tolerance. The choice of the most appropriate synthetic route will be dictated by the specific substitution pattern required, the scale of the reaction, and the available laboratory resources. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of these important heterocyclic compounds.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-bromooxazole-4-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-bromooxazole-4-carboxylate, a halogenated heterocyclic compound commonly used in organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Key safety information is summarized in the table below.

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement (Disposal)
Skin Irritant (Category 2)
alt text
H315: Causes skin irritation.[1]P501: Dispose of contents/container to an approved waste disposal plant.[1]
Eye Irritant (Category 2A)
alt text
H319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory system
alt text
H335: May cause respiratory irritation.[1]

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance with regulations. This involves segregating the waste, clear labeling, and transferring to a designated hazardous waste management facility.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Transfer cluster_3 Final Disposal A This compound Waste (Pure compound, contaminated labware, solutions) B Segregate as 'Halogenated Organic Waste' A->B C Use a designated, sealed, and chemically compatible waste container B->C D Clearly label the container with: 'Halogenated Organic Waste' 'this compound' Hazard Pictograms C->D E Store in a cool, dry, well-ventilated area away from incompatible materials D->E F Arrange for pickup by a certified hazardous waste disposal service E->F G Transport to an approved waste disposal plant for incineration F->G

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols for Decontamination and Disposal

While bulk amounts of this compound must be disposed of via a certified hazardous waste service, the following protocols can be used for the decontamination of glassware and the treatment of minor spills.

Protocol 1: Decontamination of Glassware

This procedure utilizes a sodium thiosulfate solution to neutralize any residual reactive bromine species.

Materials:

  • Sodium thiosulfate

  • Water

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Rinse the contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone) to remove the bulk of the organic residue. Collect this solvent rinse as halogenated organic waste.

  • Immerse the glassware in the 10% sodium thiosulfate solution for at least one hour.

  • After soaking, wash the glassware thoroughly with soap and water, followed by a final rinse with deionized water.

  • The used sodium thiosulfate solution should be collected and disposed of as aqueous hazardous waste, in accordance with local regulations.

Protocol 2: Neutralization of Minor Spills

This protocol should only be used for small, manageable spills by trained personnel.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand)

  • 10% aqueous sodium thiosulfate solution

  • Sealable plastic bags for solid waste

  • Appropriate PPE

Procedure:

  • Ensure the spill area is well-ventilated.

  • Contain the spill with an inert absorbent material.

  • Carefully add the 10% sodium thiosulfate solution to the absorbent material, sufficient to saturate it.

  • Allow the mixture to stand for at least 30 minutes to ensure neutralization of reactive bromine.

  • Carefully collect the absorbed material into a sealable plastic bag.

  • Label the bag as "Solid Halogenated Organic Waste" and dispose of it through your institution's hazardous waste management program.

  • Clean the spill area with soap and water.

Disclaimer: These procedures are intended as a guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling this chemical. All waste must be disposed of in accordance with local, state, and federal regulations.

References

Essential Safety and Operational Guide for Ethyl 2-bromooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 2-bromooxazole-4-carboxylate (CAS: 460081-20-3). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Chemical Identity and Hazards

PropertyValueReference
Synonyms Ethyl 2-bromo-1,3-oxazole-4-carboxylate, 2-Bromo-oxazole-4-carboxylic acid ethyl ester[1][2][3]
Molecular Formula C6H6BrNO3[2][3][4]
Molecular Weight 220.02 g/mol [2][4]
Appearance White crystalline solid[3]
Boiling Point 272.2 °C at 760 mmHg[2]
Flash Point 118.4 °C[2]
Density 1.617 g/cm³[2]
Storage Store long-term at -20°C under an inert atmosphere. Keep container tightly closed in a cool, dry, well-ventilated area.[1][4]

Hazard Identification and Precautionary Statements

This compound is classified as a hazardous substance. The following pictograms and statements summarize the key risks.

Pictogram:

alt text

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • Prevention: P261, P264, P271, P280[1]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362[1]

  • Storage: P403+P233, P405[1]

  • Disposal: P501[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The required PPE is categorized by the level of protection needed for different laboratory operations.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated area or a chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound.

Handling and Operational Plan

Safe handling of this compound requires strict adherence to the following procedures to minimize exposure and ensure a controlled laboratory environment.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as specified in the table above.

    • Work should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are easily accessible.

  • Handling:

    • Avoid contact with skin, eyes, and personal clothing.[1]

    • Wash hands thoroughly after handling.[1]

    • Avoid breathing fumes, dust, or vapors.[1]

    • Use only with adequate ventilation.[1]

    • Do not eat, drink, or smoke while handling.[1]

  • Reaction:

    • Set up all reaction apparatus within the fume hood.

    • Continuously monitor the reaction for any signs of exothermic events or pressure buildup.

Workflow for Handling this compound

Handling Workflow A Preparation B Wear Appropriate PPE A->B C Work in Fume Hood A->C D Handling B->D C->D E Avoid Contact and Inhalation D->E F Reaction D->F G Monitor Reaction F->G H Post-Handling F->H I Decontaminate Work Area H->I J Properly Dispose of Waste H->J

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Disposal Protocol:

  • Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1]

  • Solid Waste:

    • Collect in a designated, labeled, and sealed hazardous waste container.

    • For spills, absorb with an inert material (e.g., vermiculite, sand) and place into a suitable disposal container.[1]

  • Liquid Waste:

    • Collect in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

    • Do not let the product enter drains, other waterways, or soil.[1]

  • Container Disposal:

    • Do not reuse empty containers.[1]

    • Dispose of as unused product.[1]

  • Final Disposal:

    • Dispose of contents and containers at an approved waste disposal plant.[1]

    • Observe all federal, state, and local regulations when disposing of the substance.[1]

Disposal Workflow Diagram

Disposal Workflow A Waste Generation B Characterize Waste (Hazardous?) A->B C Segregate Waste Streams B->C D Solid Waste C->D E Liquid Waste C->E F Package and Label D->F E->F G Store in Designated Area F->G H Arrange for Licensed Disposal G->H

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.